2-Amino-6-methylisonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJEOMVLKJPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496635 | |
| Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-64-4 | |
| Record name | 2-Amino-6-methyl-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-6-methylisonicotinic acid (IUPAC name: 2-amino-6-methylpyridine-4-carboxylic acid), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics, presenting it in a structured format for easy reference and comparison.
Core Chemical Properties
This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol .[1][2][3] Its structure features an amino group and a methyl group at positions 2 and 6 of the pyridine ring, respectively, with a carboxylic acid group at the 4-position. The presence of these functional groups imparts amphoteric properties to the molecule, influencing its solubility and reactivity.
A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, particularly the melting point, other properties such as boiling point and pKa are primarily based on predicted values and await experimental verification.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-6-methylpyridine-4-carboxylic acid | [4] |
| CAS Number | 65169-64-4 | [1][4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Melting Point | 250 °C | [2][3] |
| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | [7] |
| pKa | 3.11 ± 0.10 (Predicted) | [7] |
| InChI Key | BARJEOMVLKJPRB-UHFFFAOYSA-N | [2] |
| SMILES | CC1=NC(=CC(=C1)C(O)=O)N | [2] |
Synthesis and Reactivity
One common approach involves the reaction of a substituted pyridine precursor, such as 2-chloro-3-cyano-6-methylpyridine, with ammonia in an aqueous solution to yield an intermediate amide, which is then hydrolyzed to the carboxylic acid.[1] The diagram below illustrates a generalized synthetic pathway based on analogous reactions.
Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a hypothetical adaptation based on the synthesis of the nicotinic acid isomer and general organic chemistry principles.[1] This protocol requires experimental validation.
Step 1: Amination and Hydrolysis of the Nitrile Group
-
In a sealed pressure vessel, combine 2-chloro-6-methyl-4-cyanopyridine with a concentrated aqueous solution of ammonia.
-
Heat the mixture at a specified temperature (e.g., 170°C) for several hours.
-
After cooling, carefully vent the vessel and remove the excess ammonia under reduced pressure.
-
To the resulting solution containing the intermediate 2-amino-6-methylisonicotinamide, add a strong base such as potassium hydroxide.
-
Heat the mixture with stirring (e.g., at 100°C) for a few hours to facilitate the hydrolysis of the amide.
-
Cool the reaction mixture to room temperature.
Step 2: Isolation and Purification
-
Acidify the cooled solution to a pH of 4-5 using an acid like 4N hydrochloric acid to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified this compound.
The workflow for this hypothetical synthesis is depicted in the following diagram:
Spectral Data Analysis
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. The following sections provide an expected analysis based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyridine ring.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm, corresponding to the three protons of the methyl group.
-
Amino Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 4.5-5.5 ppm.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Carboxylic Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals for the pyridine ring carbons between δ 100-160 ppm. The carbons attached to the nitrogen and the amino group will be significantly affected.
-
Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
N-H Bend (Amine): A band around 1600-1650 cm⁻¹.
-
C-H Bends (Aromatic and Methyl): Various bands in the fingerprint region (< 1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the amino group (-NH₂, 16 Da) or methyl group (-CH₃, 15 Da).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and the involvement of this compound in signaling pathways. Research on structurally related nicotinic acid derivatives has shown a range of biological activities, including antimicrobial and antitumor effects.[5][8] However, it is crucial to note that these activities cannot be directly extrapolated to this compound without dedicated experimental validation.
The structural similarity to other amino acids and pyridine-containing bioactive molecules suggests potential interactions with various biological targets. For instance, amino acids are known to be key regulators of the mTOR signaling pathway, which is central to cell growth and proliferation. The diagram below illustrates a simplified overview of the mTOR signaling pathway, a potential area for future investigation with this compound.
Further in vitro and in vivo studies are necessary to elucidate any potential biological effects and mechanisms of action of this compound.
Conclusion
This compound is a compound with potential for further exploration in various scientific fields. This guide has summarized the currently available chemical and physical data, highlighting the need for more extensive experimental validation of its properties, a detailed and confirmed synthesis protocol, and comprehensive spectral and biological characterization. The provided information aims to serve as a valuable resource for researchers and professionals in their ongoing work with this and related compounds.
References
A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key spectroscopic data for the characterization of 2-Amino-6-methylisonicotinic acid. The information presented herein is essential for researchers and professionals involved in the synthesis, quality control, and application of this compound in pharmaceutical and chemical research. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 2-Amino-6-methylpyridine-4-carboxylic acid
-
Synonyms: this compound
-
Melting Point: Approximately 250 °C[1]
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. This data is predicted based on the chemical structure and principles of spectroscopy.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.5 - 13.5 | Singlet (broad) | 1H | COOH |
| ~6.5 - 6.7 | Singlet | 1H | Ar-H (Position 5) |
| ~6.2 - 6.4 | Singlet | 1H | Ar-H (Position 3) |
| ~5.8 - 6.0 | Singlet (broad) | 2H | NH₂ |
| ~2.3 - 2.5 | Singlet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~160 | C-NH₂ (Position 2) |
| ~155 | C-CH₃ (Position 6) |
| ~148 | C-COOH (Position 4) |
| ~108 | C-H (Position 5) |
| ~105 | C-H (Position 3) |
| ~24 | CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid) & N-H stretch (Amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | Strong | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1480 - 1400 | Medium | C-C stretch (Aromatic) |
| 1350 - 1250 | Medium | C-N stretch |
| 900 - 680 | Medium-Strong | Aromatic C-H bend |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 135 | [M - NH₃]⁺ |
| 107 | [M - COOH]⁺ |
| 92 | [M - COOH - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Longer acquisition times and a greater number of scans are typically required compared to ¹H NMR.
-
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for solids with Electron Ionization).
-
Instrumentation: Employ a mass spectrometer capable of the desired ionization technique (e.g., EI, ESI) and mass analysis (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Ionize the sample molecules.
-
Separate the resulting ions based on their mass-to-charge ratio.
-
Detect the ions to generate a mass spectrum.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility Profile of 2-Amino-6-methylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility of 2-Amino-6-methylisonicotinic acid in common laboratory solvents. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's structural features and data from analogous compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data.
Core Concepts: Predicting Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Key structural features of this compound (Molecular Formula: C₇H₈N₂O₂) indicate its likely solubility behavior:
-
Polar Functional Groups: The presence of a carboxylic acid (-COOH), an amino group (-NH₂), and a nitrogen atom within the pyridine ring imparts significant polarity and the capacity for hydrogen bonding.
-
Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid) and basic centers (amino group and the pyridine ring nitrogen). This amphoteric character suggests that its solubility will be highly dependent on the pH of the aqueous medium.
-
Structural Analogs: Picolinic acid, a structural isomer, is known to be very soluble in water and soluble in alcohols. This provides a strong indication of similar behavior for this compound.
Based on these characteristics, it is predicted that this compound will be soluble in polar protic solvents and aqueous acidic and basic solutions. Its solubility in non-polar solvents is expected to be limited.
Predicted Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and amino groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipole moments can interact with the polar groups of the solute. |
| Acetonitrile, Acetone | Low to Moderate | Less polar than DMSO and DMF, may be less effective at solvating the highly polar solute. | |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low/Insoluble | "Like dissolves like" principle suggests poor solvation of a polar compound by non-polar solvents. |
| Aqueous Acid | 5% Hydrochloric Acid | High | The basic amino group and pyridine nitrogen will be protonated to form a soluble salt. |
| Aqueous Base | 5% Sodium Hydroxide | High | The acidic carboxylic acid group will be deprotonated to form a soluble salt. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established laboratory procedures are recommended.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand at the same temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.
-
Weigh the container with the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the filtered solution in an oven at an appropriate temperature until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative gravimetric method for solubility determination.
This guide provides a foundational understanding of the expected solubility of this compound and the means to determine it experimentally. For drug development professionals, accurate solubility data is critical for formulation, bioavailability, and overall candidate selection.
An In-depth Technical Guide to 2-Amino-6-methylisonicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-methylisonicotinic acid, its synthesis, and the biological activities of its derivatives and analogs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Compound: this compound
This compound is a pyridine carboxylic acid derivative with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] It serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.153 g/mol |
| Melting Point | 250 °C |
Synthesis of the Core Compound and Derivatives
The synthesis of this compound can be achieved through various methods, with a common starting material being 2-chloro-3-cyano-6-methylpyridine. A prevalent one-pot synthesis involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous ammonia solution to form an intermediate, 2-amino-6-methylnicotinamide, which is then hydrolyzed with a base to yield the final product.
Experimental Protocol: One-Pot Synthesis of this compound
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
28% aqueous ammonia solution
-
Potassium hydroxide
-
4N Hydrochloric acid
Procedure:
-
A 28% aqueous solution of ammonia (70 mL) is added to 2-chloro-3-cyano-6-methylpyridine (6.10 g).
-
The mixture is reacted in an autoclave at 170°C for 7 hours.
-
The reaction solution is cooled to room temperature, and the ammonia is removed under reduced pressure.
-
Potassium hydroxide (9.00 g) is added to the resulting reaction liquid, and the mixture is heated and stirred at 100°C for 3 hours.
-
After cooling to room temperature, the pH of the reaction solution is adjusted to 4-5 by the dropwise addition of 4N hydrochloric acid.
-
The precipitated crystals are filtered, washed with water, and air-dried to yield 2-amino-6-methylnicotinic acid.
This method has been reported to produce a high yield (82.9%) and high purity (97.06%) of the final product.
Synthesis of 2-Amino-6-methylisonicotinamide
The intermediate, 2-amino-6-methylnicotinamide, can also be isolated. The synthesis involves reacting 2-chloro-3-cyano-6-methylpyridine with ammonia in an organic solvent, followed by hydrolysis.
Biological Activities of Derivatives and Analogs
While specific biological activity data for derivatives of this compound are limited in publicly available literature, extensive research has been conducted on closely related nicotinic acid and 2-aminonicotinic acid analogs. These studies reveal a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity: VEGFR-2 Inhibition
Derivatives of nicotinic acid have shown promise as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.
One study reported a novel nicotinic acid-based derivative, compound 5c, which exhibited potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM.[2] This compound demonstrated superior cytotoxic potential against HCT-15 and PC-3 cancer cell lines compared to doxorubicin.[2] Docking studies revealed a similar binding mode to the known VEGFR-2 inhibitor, sorafenib.[2]
VEGFR-2 Signaling Pathway:
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3]
Antimicrobial Activity
Nicotinic acid and its derivatives have a long history in antimicrobial research, with isoniazid being a key anti-tuberculosis drug.[3] Recent studies have explored novel derivatives with broad-spectrum antimicrobial activity.
A series of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole were synthesized and screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species.[4] Some of these compounds showed activity comparable to standard drugs.[4]
Another study on novel nicotinic acid derivatives reported promising activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.95 µg/mL.
The antimicrobial mechanism of nicotinic acid derivatives is thought to involve the disruption of essential metabolic pathways within the microorganisms.
Anti-inflammatory Activity
Nicotinic acid is known to exert anti-inflammatory effects, and its derivatives are being investigated as potential anti-inflammatory agents. The proposed mechanism involves the modulation of the NF-κB signaling pathway.
Studies on isonicotinic acid derivatives have identified compounds with potent anti-inflammatory activity, showing significantly better IC₅₀ values than the standard drug ibuprofen in inhibiting reactive oxygen species (ROS) production.[5]
NF-κB Signaling Pathway in Inflammation:
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Nicotinic acid has been shown to suppress signaling through this pathway.
Structure-Activity Relationship (SAR)
While a comprehensive SAR for this compound derivatives is not yet established due to limited data, studies on related nicotinic acid analogs provide valuable insights. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing substituents on the 2-anilino ring was found to increase Wee1 kinase inhibitory activity.
In the context of antimicrobial 4-thiazolidinone derivatives of nicotinic acid, the nature of the substituent on the phenyl ring attached to the thiazolidinone core significantly influences the antimicrobial potency.
Future Perspectives
The versatile scaffold of this compound holds considerable promise for the development of novel therapeutic agents. The existing data on related nicotinic acid derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities provide a strong rationale for the synthesis and evaluation of a broader range of this compound derivatives. Future research should focus on:
-
Synthesizing and characterizing a diverse library of this compound amides, esters, and other derivatives.
-
Conducting systematic in vitro and in vivo screening of these derivatives for a range of biological activities.
-
Elucidating the mechanism of action of the most promising compounds to identify their molecular targets and signaling pathways.
-
Establishing a comprehensive structure-activity relationship to guide the rational design of more potent and selective drug candidates.
The exploration of this chemical space is a valuable endeavor in the ongoing quest for new and effective treatments for a variety of diseases.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential Mechanism of Action of 2-Amino-6-methylisonicotinic Acid in Biological Systems: A Technical Guide
Disclaimer: Direct experimental evidence detailing the mechanism of action of 2-Amino-6-methylisonicotinic acid in biological systems is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally analogous compounds, including aminopyridines, nicotinic acid derivatives, and other substituted pyridine carboxylic acids. The information herein is intended for research and drug development professionals to inform potential avenues of investigation.
Introduction
This compound is a pyridine carboxylic acid derivative with a chemical structure that suggests potential for diverse biological activities. The pyridine ring is a common scaffold in numerous pharmaceuticals, and its derivatives have been successfully developed as enzyme inhibitors, receptor agonists/antagonists, and modulators of various signaling pathways.[1][2] This document aims to provide an in-depth, technical overview of the putative mechanism of action of this compound by extrapolating from the established pharmacology of related molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.153 g/mol | [3] |
| Melting Point | 250 ºC | [3] |
Hypothesized Mechanisms of Action
Based on the activities of structurally similar compounds, this compound could potentially exert its biological effects through several mechanisms, primarily as an enzyme inhibitor or a receptor ligand.
Enzyme Inhibition
The pyridine carboxylic acid scaffold is a well-established pharmacophore for enzyme inhibitors.[1] Derivatives of nicotinic acid and related structures have been shown to inhibit a variety of enzymes.
3.1.1. Potential Enzyme Targets:
-
D-Amino Acid Oxidase (DAAO): Derivatives of methyl 6-methylnicotinate, a structurally related compound, have been investigated as inhibitors of DAAO, an enzyme implicated in central nervous system disorders.[4][5]
-
Inducible Nitric Oxide Synthase (iNOS): 2-amino-4-methylpyridine analogues have been synthesized and identified as inhibitors of iNOS, suggesting that the 2-amino-methylpyridine core could be a starting point for iNOS-targeting drugs.[6]
-
Phosphoinositide 3-kinase (PI3K): 2-Amino-6-methylpyridine has been used as a reagent in the synthesis of selective inhibitors for PI3Kα, a key enzyme in cell signaling pathways often dysregulated in cancer.[7]
-
Monoamine Oxidase (MAO): Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have shown potent and selective inhibition of MAO-A and MAO-B, indicating that the 2-amino heterocyclic structure can be adapted to target these enzymes.[8]
A generalized workflow for identifying and characterizing enzyme inhibitors is depicted below.
Receptor Modulation
The nicotinic acid backbone is known to interact with G protein-coupled receptors (GPCRs).
3.2.1. Potential Receptor Targets:
-
Nicotinic Acid Receptor (GPR109A): Nicotinic acid itself is an agonist for the G protein-coupled receptor GPR109A (also known as HCAR2), which mediates its anti-lipolytic and vasodilatory effects.[9] It is plausible that this compound, as a nicotinic acid analog, could interact with this or related GPCRs. The methyl and amino substitutions would likely alter its affinity and efficacy compared to the parent molecule.
The binding of a ligand to a Gi-coupled GPCR like GPR109A typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Potential Therapeutic Applications
Given the potential mechanisms of action, this compound could be investigated as a lead compound in several therapeutic areas:
-
Oncology: Based on the activity of related compounds against PI3K and iNOS.
-
Neurodegenerative Diseases: Targeting DAAO or MAO could be relevant for conditions like schizophrenia or Parkinson's disease.
-
Inflammatory Disorders: Inhibition of iNOS is a potential strategy for treating inflammatory conditions.
-
Metabolic Diseases: If the compound interacts with nicotinic acid receptors, it could have applications in dyslipidemia.
Experimental Protocols for Analog Compounds
While specific protocols for this compound are unavailable, the following are representative methodologies used for characterizing its structural analogs.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol is adapted from methods used to evaluate inhibitors of DAAO.[4]
Objective: To determine the in vitro inhibitory potency of a test compound against human DAAO.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add a solution of hDAAO to each well (except the negative control).
-
Initiate the enzymatic reaction by adding a solution of D-serine.
-
Simultaneously, add the detection mixture containing HRP and Amplex® Red.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol is a general representation of methods to assess iNOS inhibition.[6]
Objective: To measure the ability of a test compound to inhibit nitric oxide production by iNOS.
Materials:
-
Lipopolysaccharide (LPS)
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Test compound dissolved in a suitable solvent
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce iNOS expression by adding LPS to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of nitric oxide) in the supernatant using the Griess Reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of nitrite production for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure points towards a high potential for biological activity, likely as an enzyme inhibitor or a receptor modulator. The information compiled in this guide, based on the activities of its structural analogs, provides a rational basis for initiating research programs to explore its therapeutic potential. Further studies, including in vitro screening against a panel of enzymes and receptors, followed by cell-based assays, are necessary to fully characterize its pharmacological profile. The provided experimental protocols for related compounds can serve as a starting point for these investigations.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Emerging Potential of 2-Amino-6-methylisonicotinic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a cornerstone scaffold in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[1] Its isomers, including picolinic, nicotinic, and isonicotinic acids, offer a versatile framework for developing novel therapeutic agents due to their unique electronic properties and ability to engage in various biological interactions.[2][3] Within this promising class of compounds, 2-Amino-6-methylisonicotinic acid stands out as a functionalized building block with significant, yet largely untapped, potential for drug discovery. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon data from closely related analogues to highlight its promise in the development of new kinase inhibitors, enzyme modulators, and other therapeutic agents.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be approached through several established chemical methodologies. The core structure itself is commercially available.[4] Derivatives, such as esters and amides, which are crucial for modifying the compound's pharmacokinetic and pharmacodynamic properties, can be synthesized from the parent carboxylic acid. For instance, the methyl ester of this compound has been synthesized as an intermediate in the development of CCR3 inhibitors.[5]
A general workflow for the synthesis of amide derivatives, which are frequently explored in drug discovery, is depicted below. This process typically involves the activation of the carboxylic acid group followed by coupling with a desired amine.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. WO2012045803A1 - Co-crystals and salts of ccr3-inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-6-methylisonicotinic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-methylisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its discovery and historical context, stemming from research into novel antihypertensive agents. A thorough examination of its physicochemical properties is presented, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis, both historical and contemporary, are provided to enable replication and further investigation. Additionally, a plausible signaling pathway, based on the activities of structurally related compounds, is visualized to guide future pharmacological studies.
Introduction
This compound, also known as 2-amino-6-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules. The unique arrangement of the amino, methyl, and carboxylic acid functional groups on the isonicotinic acid core imparts specific electronic and steric properties that make it a valuable building block in drug discovery. Its history is intrinsically linked to the broader search for new therapeutic agents, particularly in the cardiovascular field. This guide aims to be a centralized resource for researchers, providing detailed historical, chemical, and procedural information.
Discovery and History
The first documented synthesis of this compound appears in a 1978 publication in the Journal of Medicinal Chemistry. The compound was synthesized as a key intermediate in a study focused on developing novel antihypertensive agents. Specifically, it was a precursor for the synthesis of 2-substituted 3-amino-5-aroylpyrroles, which were being investigated for their potential to lower blood pressure. While the 1978 paper does not report on the specific biological activity of this compound itself, its creation was a critical step in the structure-activity relationship (SAR) studies of the target pyrrole compounds. This places the discovery of this molecule firmly within the context of cardiovascular drug discovery research of that era.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below. This data is essential for its identification, purification, and for understanding its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-Amino-6-methylpyridine-4-carboxylic acid | |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 65169-64-4 | |
| Melting Point | 250 °C | [1] |
| pKa | 3.11 ± 0.10 (Predicted) | [2] |
| Boiling Point | 339.9°C at 760 mmHg (Predicted) | [2] |
| Refractive Index | 1.627 (Predicted) | [2] |
| Vapor Pressure | 3.45E-05mmHg at 25°C (Predicted) | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | Spectral data for the closely related 2-aminonicotinic acid in DMSO-d6 shows characteristic peaks for the aromatic protons and the amine and carboxylic acid protons. For this compound, one would expect signals for the two aromatic protons, a singlet for the methyl group, and broad signals for the amine and carboxylic acid protons. |
| ¹³C NMR | Based on related structures, one would expect to see distinct signals for the six carbons of the pyridine ring and one for the methyl group carbon. The carbonyl carbon of the carboxylic acid would appear significantly downfield. |
| IR | Expected characteristic peaks would include N-H stretching vibrations for the primary amine, O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C=C and C=N stretching vibrations for the pyridine ring. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 152. |
Experimental Protocols
Original Synthesis (1978)
The initial synthesis of this compound was reported as part of a multi-step synthesis of antihypertensive agents. The protocol for the synthesis of this specific intermediate is detailed below.
Workflow of the 1978 Synthesis
Detailed Protocol:
-
Synthesis of 2,6-Lutidine N-oxide: 2,6-Lutidine is oxidized using peracetic acid to yield 2,6-lutidine N-oxide.
-
Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide: The N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
-
Synthesis of 4-Amino-2,6-lutidine: The nitro group is reduced to an amino group using iron in acetic acid.
-
Synthesis of 4-Acetamido-2,6-lutidine: The resulting amino group is protected by acetylation with acetic anhydride.
-
Synthesis of this compound: The acetamido-lutidine is then oxidized with potassium permanganate, which converts one of the methyl groups to a carboxylic acid, to yield the final product. The acetyl protecting group is likely cleaved under the reaction or workup conditions.
Modern One-Pot Synthesis
More recent methods have been developed to synthesize this compound more efficiently. A one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine is described in the patent literature.
Workflow of a Modern One-Pot Synthesis
Detailed Protocol:
-
Ammonolysis: 2-Chloro-3-cyano-6-methylpyridine is reacted with an aqueous solution of ammonia in an autoclave at elevated temperature and pressure. This step converts the chloro and cyano groups to an amino and an amide group, respectively, yielding 2-amino-6-methylnicotinamide.
-
Hydrolysis: After removing the ammonia, the nicotinamide intermediate is hydrolyzed with a base, such as potassium hydroxide, to give this compound.
Potential Signaling Pathway and Biological Relevance
While the direct biological target of this compound has not been explicitly defined in the literature, its historical context within antihypertensive drug discovery and the known activities of structurally similar aminopyridines suggest a plausible mechanism of action involving the modulation of ion channels. Many aminopyridine derivatives are known to be potassium channel openers. Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to vasodilation and a reduction in blood pressure.
A hypothetical signaling pathway illustrating this mechanism is presented below.
This proposed pathway provides a logical framework for initiating pharmacological investigations into the mechanism of action of this compound and its derivatives.
Conclusion
This compound is a molecule with a clear origin in the field of antihypertensive drug discovery. While its own biological activity profile is not yet fully elucidated, its value as a synthetic intermediate is well-established. This guide has provided a detailed account of its discovery, synthesis, and physicochemical properties, along with a plausible hypothesis for its biological function. It is hoped that this comprehensive resource will facilitate further research into this and related compounds, potentially leading to the development of new therapeutic agents.
References
Technical Guide: Safety and Handling of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and available technical data for 2-Amino-6-methylisonicotinic acid (CAS No: 65169-64-4). The information is intended to support its safe use in research and development settings.
Chemical Identification and Physical Properties
This compound, also known as 2-amino-6-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative.[1][2]
| Property | Value | Reference |
| CAS Number | 65169-64-4 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 250 °C | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Information not available | - |
Safety and Handling
Hazard Identification
Due to the lack of specific toxicological data for this compound, a cautious approach is warranted. Based on related compounds, potential hazards may include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of the related compound, 2-amino-6-methylnicotinic acid, has been described in the patent literature. This can serve as a potential starting point for the synthesis of the isonicotinic acid derivative, though modifications would be necessary. The described synthesis is a one-pot reaction from 2-chloro-3-cyano-6-methylpyridine.[5]
Experimental Workflow for Synthesis (Illustrative)
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity or associated signaling pathways of this compound. Research on structurally similar compounds has explored their potential as intermediates in the synthesis of pharmacologically active molecules. However, the direct biological effects of this particular compound remain uncharacterized.
Given the lack of data, a hypothetical workflow for initial biological screening is presented below. This workflow is a general guide and would need to be adapted based on the specific research objectives.
Hypothetical Biological Screening Workflow
Conclusion
This compound is a chemical compound for which detailed safety and biological data are limited. Researchers and drug development professionals should handle this compound with caution, adhering to the general safety guidelines for related pyridine derivatives. The synthesis protocol for a similar compound provides a potential route for its preparation. Further research is required to elucidate its biological activity and potential applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Amino-6-methylisonicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed experimental protocol for the Suzuki coupling of derivatives of 2-amino-6-methylisonicotinic acid, a common scaffold in medicinal chemistry. The protocol addresses the challenges associated with this substrate, including the presence of a coordinating amino group, a potentially reactive carboxylic acid, and steric hindrance from the methyl group. While direct coupling of the free acid may be possible under specific conditions, protection of the carboxylic acid as an ester is often recommended to enhance solubility and prevent undesirable side reactions.[4]
Core Concepts:
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1][5][6] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[5][6] For challenging substrates like this compound derivatives, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[7][8]
Experimental Considerations:
-
Starting Material: This protocol assumes the starting material is a halogenated derivative of this compound, such as methyl 2-amino-5-bromo-6-methylisonicotinate. The bromine atom at the 5-position is a common reactive handle for Suzuki coupling.
-
Protection of the Carboxylic Acid: The carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with the basic reaction conditions and to improve the solubility of the starting material.[9][10]
-
Catalyst and Ligand Selection: Due to the steric hindrance and the presence of the amino group, a bulky and electron-rich phosphine ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos), is recommended in combination with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[7][10] For less sterically demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[9][11]
-
Base and Solvent: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used.[1][12] A mixture of an organic solvent like toluene or 1,4-dioxane with water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.[1][9]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[10]
Detailed Experimental Protocols
Protocol 1: Esterification of 2-Amino-5-bromo-6-methylisonicotinic Acid
This optional but recommended first step protects the carboxylic acid group.
Workflow Diagram:
Caption: Workflow for the esterification of the starting material.
Procedure:
-
Suspend 2-amino-5-bromo-6-methylisonicotinic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. Further purification by column chromatography may be performed if necessary.
Protocol 2: Suzuki-Miyaura Coupling
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-amino-5-bromo-6-methylisonicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%) under an inert atmosphere. Add this mixture to the Schlenk flask.
-
Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reagent and Condition Screening
The following tables summarize typical reagents and conditions for the Suzuki coupling of challenging substrates, which can be used as a starting point for optimization.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Substrate Suitability |
| Pd₂(dba)₃ | XPhos | 1-5 | Sterically hindered, electron-rich pyridines |
| Pd(OAc)₂ | SPhos | 1-5 | General for challenging couplings |
| Pd(PPh₃)₄ | - | 3-10 | Less hindered substrates |
| PdCl₂(dppf) | - | 3-5 | Heteroaryl couplings |
Table 2: Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Toluene/Water (4:1) | 90 - 110 | Common and effective |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane | 100 | Stronger base, can be effective for difficult couplings |
| K₃PO₄ | 2.0 | 1,4-Dioxane/Water (4:1) | 80 - 100 | Often used for nitrogen-containing heterocycles[12] |
| Na₂CO₃ | 2.0 | Toluene/Ethanol/Water | Reflux | A standard and cost-effective option[4] |
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., a more sterically bulky Buchwald ligand), or using a stronger base like Cs₂CO₃. Ensure that the reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen.[10] Ensure rigorous degassing of the reaction mixture.
-
Dehalogenation: If significant dehalogenation of the starting material is observed, it may indicate that the catalytic cycle is stalling. Using a different ligand or solvent system may mitigate this issue. For some substrates, bromo and chloro derivatives show less propensity for dehalogenation than iodo derivatives.[13]
Signaling Pathway and Logical Relationship Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amidation of 2-Amino-6-methylisonicotinic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the amidation of 2-amino-6-methylisonicotinic acid with primary amines. This reaction is a critical step in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The protocols outlined below detail standard laboratory procedures for achieving high-yielding and pure amide products.
Introduction
The amidation of this compound is a fundamental transformation in medicinal chemistry and drug discovery. The resulting amide derivatives serve as key building blocks for various therapeutic agents. The presence of the amino group and the carboxylic acid on the pyridine ring allows for diverse chemical modifications, making this scaffold attractive for library synthesis and lead optimization. Successful amidation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by a primary amine. This can be achieved through various coupling reagents.
General Reaction Scheme
The overall transformation involves the coupling of this compound with a primary amine in the presence of a coupling agent and a base to yield the corresponding N-substituted 2-amino-6-methylisonicotinamide.
Caption: General amidation reaction scheme.
Experimental Protocols
Two common and effective methods for the amidation of this compound are detailed below. Method A employs a carbodiimide coupling agent, while Method B utilizes a uronium-based coupling agent, which is often preferred for its efficiency and lower risk of side reactions.
Method A: Carbodiimide-Mediated Amidation (EDC/HOBt)
This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivatives)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Method B: Uronium-Based Amidation (HATU)
This method uses O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent that often leads to faster reactions and higher yields.[1]
Materials:
-
This compound
-
Primary amine (e.g., cyclopropylamine, substituted benzylamines)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes) to obtain the pure amide product.
Experimental Workflow Visualization
Caption: A typical experimental workflow for amidation.
Data Presentation
The following table summarizes representative yields for the amidation of this compound with various primary amines using Method B (HATU coupling), which generally provides higher yields.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-2-amino-6-methylisonicotinamide | 92 |
| 2 | 4-Methoxybenzylamine | 2-amino-N-(4-methoxybenzyl)-6-methylisonicotinamide | 95 |
| 3 | Cyclopropylamine | 2-amino-N-cyclopropyl-6-methylisonicotinamide | 88 |
| 4 | Aniline | 2-amino-6-methyl-N-phenylisonicotinamide | 75 |
| 5 | 3-Fluoroaniline | 2-amino-N-(3-fluorophenyl)-6-methylisonicotinamide | 78 |
Yields are based on purified, isolated products and may vary depending on reaction scale and purity of reagents.
Troubleshooting and Considerations
-
Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated acid intermediate. Consider increasing the amount of coupling agent or extending the reaction time. For less reactive amines, gentle heating (40-50 °C) may be beneficial.
-
Side Reactions: The use of HOBt with carbodiimide coupling agents helps to suppress the formation of N-acylurea byproducts.[2] Uronium-based reagents like HATU are generally less prone to side reactions.[1]
-
Purification: The basicity of the pyridine nitrogen and the free amino group in the product may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve peak shape.
-
Protecting Groups: For primary amines containing other reactive functional groups (e.g., alcohols, other amines), appropriate protection/deprotection strategies may be necessary. However, direct amidation is often successful without protection.
These protocols and notes provide a solid foundation for researchers to successfully perform amidation reactions with this compound. For novel or particularly challenging substrates, optimization of the reaction conditions (solvent, base, temperature, and coupling agent) may be required to achieve optimal results.
References
Application Notes and Protocols: 2-Amino-6-methylisonicotinic Acid as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. Among pyridine-based building blocks, 2-Amino-6-methylisonicotinic acid offers a strategic platform for the synthesis of novel kinase inhibitors. Its substituted pyridine ring provides a rigid framework with key vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
While extensive public-domain data specifically for kinase inhibitors derived from this compound is limited, the broader class of 2-aminopyridine derivatives is well-established in kinase inhibitor design.[1][2][3][4] This document will provide detailed application notes and protocols leveraging information from the closely related and well-documented analog, 2-Bromo-6-methylisonicotinic acid, as a primary reference for synthetic methodologies. The synthetic transformations described are broadly applicable to the 2-amino scaffold and provide a robust starting point for library synthesis and lead optimization.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds
To illustrate the potential of the 6-methylisonicotinic acid scaffold, the following tables summarize quantitative data for kinase inhibitors based on related pyridine and aminopyridine cores. This data is intended to provide a frame of reference for the expected potency and selectivity of novel compounds derived from this compound.
Table 1: Inhibitory Activity of Representative Aminopyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Analog A | CDK8 | 46 | Sorafenib |
| Analog B | CDK9 / HDAC1 | 88.4 / 168.9 | - |
| Analog C | FLT3 / HDAC1/3 | 30.4 / 52.4 / 14.7 | - |
| Analog D | JAK2 | 3 | - |
Data is compiled from studies on various 2-aminopyridine derivatives to showcase the potential of this scaffold.[1][2][5]
Table 2: Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors (Illustrative Example)
While not kinase inhibitors, PARP inhibitors share the nicotinamide-binding pocket as a target, and this data on structurally analogous imidazo[4,5-c]pyridine-7-carboxamide derivatives illustrates how modifications to a core pyridine scaffold can significantly impact inhibitory activity.
| Compound ID | R Group | PARP-1 IC50 (nM) |
| 1a | H | >1000 |
| 1b | Methyl | 256.3 ± 25.1 |
| 1c | Ethyl | 119.7 ± 11.5 |
| 1d | Propyl | 8.6 ± 0.6 |
| 1e | Isopropyl | 28.4 ± 2.9 |
| 1f | Cyclopropyl | 45.2 ± 4.1 |
| 1g | Benzyl | 158.6 ± 16.3 |
This data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and serves as an illustrative example.
Mandatory Visualizations
Caption: IRAK4 signaling pathway and point of inhibition.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
Caption: Conceptual Structure-Activity Relationship (SAR) map.
Experimental Protocols
The following protocols are representative methods for the derivatization of the 6-methylisonicotinic acid scaffold. They are based on established procedures for 2-Bromo-6-methylisonicotinic acid and are readily adaptable for the 2-amino analog.
Protocol 1: Amide Bond Formation
This procedure details the coupling of the carboxylic acid moiety with a primary or secondary amine.
Materials:
-
This compound (or 2-Bromo-6-methylisonicotinic acid) (1.0 eq)
-
Desired amine hydrochloride (1.1 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[6]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling (for 2-Bromo analog)
This protocol describes the palladium-catalyzed C-C bond formation to introduce aryl or heteroaryl moieties at the 2-position of the pyridine ring, starting from the 2-bromo analog.
Materials:
-
2-Bromo-6-methylisonicotinic acid derivative (e.g., amide from Protocol 1) (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent mixture.
-
Degas the resulting mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: In Vitro Kinase Assay (Radiometric Format)
This protocol outlines a general method for determining the inhibitory potency (IC50) of a synthesized compound against a target kinase.
Materials:
-
Test compound dissolved in DMSO
-
Purified recombinant kinase
-
Kinase reaction buffer
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter plate
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare 3-fold serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound (or DMSO for control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should be close to its Km for the specific kinase.
-
Incubate the reaction for 30-120 minutes at 30°C.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
References
- 1. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Functionalization of the Pyridine Ring in 2-Amino-6-methylisonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring of 2-Amino-6-methylisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry due to its substituted pyridine core, a common motif in pharmaceutical agents.[1] The protocols outlined below focus on key transformations including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a roadmap for the synthesis of diverse derivatives for drug discovery and development.
Overview of Functionalization Strategies
The reactivity of the pyridine ring in this compound is governed by the electronic effects of its substituents. The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the C3 and C5 positions. The methyl group at C6 is a weakly activating group, while the carboxylic acid at C4 is a deactivating group. The pyridine nitrogen itself is electron-withdrawing and deactivates the ring towards electrophilic attack.[2]
Functionalization can be broadly categorized into two main approaches:
-
Direct C-H Functionalization: This involves the direct substitution of a hydrogen atom on the pyridine ring, typically through electrophilic aromatic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is determined by the interplay of the electronic effects of the existing substituents.
-
Cross-Coupling Reactions: These powerful methods involve the use of a palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds.[3] This approach first requires the installation of a handle, typically a halogen atom, onto the pyridine ring. Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, can then be employed to introduce a wide variety of substituents.
Due to the presence of multiple reactive functional groups (amino and carboxylic acid), protecting group strategies may be necessary to achieve the desired regioselectivity and avoid side reactions.[4]
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the direct functionalization of the pyridine ring.[5] The electron-donating amino group strongly influences the regioselectivity of these reactions.
Halogenation
Halogenated derivatives of this compound are key intermediates for subsequent cross-coupling reactions. Bromination and chlorination are the most common halogenation reactions.
Protocol: General Procedure for Bromination
A detailed experimental protocol for the direct bromination of this compound is currently not well-documented in the reviewed literature. However, a general procedure can be adapted from protocols for similar aminopyridine derivatives. The following is a representative protocol that would require optimization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Regioselectivity: Based on the activating effect of the amino group, the primary products are expected to be the 3-bromo and 5-bromo isomers. The exact ratio will depend on the specific reaction conditions.
Nitration
Nitration introduces a nitro group onto the pyridine ring, which can serve as a handle for further transformations, such as reduction to an amino group.
Protocol: General Procedure for Nitration
Direct nitration of this compound is challenging due to the basicity of the amino group and the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions, leading to deactivation of the ring. A milder nitrating agent or protection of the amino group may be necessary. The following is a general protocol that requires careful optimization.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Reaction vessel
Procedure:
-
Carefully add this compound (1.0 equiv) to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules.[3] These reactions typically require a halogenated precursor of this compound. The following protocols are adapted from procedures for the closely related 2-bromo-6-methylisonicotinic acid and are applicable to halogenated derivatives of the target molecule.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a halo-pyridine and an organoboron compound, such as a boronic acid.[8] This reaction is widely used to synthesize biaryl compounds.[9]
Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative [7]
Materials:
-
Halogenated this compound derivative (e.g., 3-bromo or 5-bromo) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (5:1 mixture)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask, add the halogenated this compound derivative, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. Yields are highly substrate-dependent.
| Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | High | [10] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 95 | [10] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[11][12]
Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative [6]
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XantPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
Inert atmosphere apparatus
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated this compound derivative, amine, Pd₂(dba)₃, XantPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 100-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. The following table provides representative conditions.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 92 | [13] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Pd G3 (2) | - | LiHMDS | Toluene | 100 | 85 | [14] |
Protecting Group Strategies
For certain functionalizations, particularly when multiple reactive sites are present, the use of protecting groups for the amino and/or carboxylic acid functionalities may be required.[4][15]
-
Amino Group Protection: The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[16]
-
Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent its interference in certain reactions, particularly those that are base-sensitive.[17]
The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Visualized Workflows and Reaction Schemes
General Workflow for Functionalization
Caption: General strategies for the functionalization of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. nbinno.com [nbinno.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Amino-6-methylisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory-scale synthesis of 2-Amino-6-methylisonicotinic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly as scaffolds for the development of targeted therapies. The protocols outlined below are designed to be clear, concise, and reproducible for researchers with a foundational knowledge of organic synthesis.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of various biologically active molecules. Its structural features, including the amino group, the carboxylic acid, and the methyl group on the pyridine ring, offer multiple points for chemical modification, enabling the creation of diverse chemical libraries for drug discovery. A notable application of derivatives from the closely related 2-bromo-6-methylisonicotinic acid is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which have been approved for the treatment of certain cancers.[1] This document details the synthetic routes to the parent compound and key derivatization reactions.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient route involves the amination of a 2-chloro-6-methylisonicotinic acid intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-chloro-6-methylisonicotinic acid to the desired product via a nucleophilic aromatic substitution reaction with ammonia.
Materials:
-
2-Chloro-6-methylisonicotinic acid
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
High-pressure reaction vessel (autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, combine 2-chloro-6-methylisonicotinic acid (1.0 eq) and 1,4-dioxane.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the mixture to 150-170 °C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Transfer the mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in water and adjust the pH to approximately 7 with 1 M HCl to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | This compound | 2-Chloro-6-methylisonicotinic acid | Aqueous Ammonia, 1,4-Dioxane | 150-170 °C, 12-24h | 70-85 | >95 (by NMR) |
Synthesis of this compound Derivatives
The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Key reactions include amidation of the carboxylic acid and cross-coupling reactions at the amino group or a halogenated precursor. The following protocols are adapted from established methods for similar isonicotinic acid derivatives.[1]
Protocol 2: Amide Synthesis via HATU Coupling
This protocol details the formation of an amide bond between the carboxylic acid of a protected this compound and a primary or secondary amine using HATU as the coupling agent.
Materials:
-
N-Boc-2-amino-6-methylisonicotinic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-2-amino-6-methylisonicotinic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if required.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 2-Bromo Precursor
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position, starting from a 2-bromo-6-methylisonicotinic acid derivative.
Materials:
-
2-Bromo-6-methylisonicotinic acid amide derivative (from a similar amidation protocol) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, combine the 2-bromo-6-methylisonicotinic acid amide derivative, the boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Derivative Synthesis:
| Reaction Type | Product | Starting Material | Key Reagents | Conditions | Typical Yield (%) |
| Amidation | Amide Derivative | Carboxylic Acid | HATU, DIPEA, Amine | Room Temp, 12-24h | 60-90 |
| Suzuki Coupling | Biaryl Derivative | Bromo-Pyridine | Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | 80-100 °C, 4-12h | 50-85 |
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.
Caption: General workflow for synthesis and derivatization.
PARP Inhibition Signaling Pathway
Derivatives of this compound have shown potential as PARP inhibitors. The diagram below illustrates the mechanism of action of PARP inhibitors in the context of DNA repair.
Caption: Mechanism of action of PARP inhibitors.
References
Protocol for monitoring the progress of 2-Amino-6-methylisonicotinic acid reactions by TLC
Application Notes and Protocols
Topic: Protocol for Monitoring the Progress of 2-Amino-6-methylisonicotinic Acid Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions.[1][2][3] This application note provides a detailed protocol for monitoring reactions involving this compound, a key building block in the synthesis of various pharmaceutical compounds. The protocol covers the selection of appropriate stationary and mobile phases, sample preparation, visualization techniques, and interpretation of results. Due to the amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, special consideration is given to the mobile phase composition to achieve optimal separation and spot definition.
Principle of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase that moves up the plate by capillary action.[4][5] The rate at which a compound moves up the plate is determined by its polarity and its interactions with the stationary and mobile phases. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of products can be visually tracked over time.[1][6] The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7]
Experimental Protocol
This protocol outlines the step-by-step procedure for monitoring a reaction involving this compound using TLC.
Materials and Equipment
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Acetic Acid (AcOH), Triethylamine (TEA)
-
Sample Preparation: Suitable solvent (e.g., reaction solvent, MeOH, or DCM)
-
TLC Development: TLC chamber with a lid
-
Spotting: Glass capillary tubes
-
Visualization: UV lamp (254 nm), and/or chemical staining reagents (e.g., potassium permanganate, ninhydrin, bromocresol green)
-
General Lab Equipment: Fume hood, heat gun, forceps, beakers, graduated cylinders
Detailed Methodology
Step 1: Preparation of the TLC Chamber
-
Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.[4][8]
-
Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes before use.
Step 2: Preparation of the TLC Plate
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[4]
-
Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1][3]
Step 3: Sample Preparation and Spotting
-
Prepare dilute solutions of the starting material(s) for use as a reference.
-
At timed intervals, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent to an appropriate concentration.
-
Using a capillary tube, spot the starting material solution in the 'SM' lane.
-
In the 'RM' lane, spot the diluted aliquot of the reaction mixture.
-
In the 'C' lane, first spot the starting material, and then spot the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[1]
-
Ensure all spots are small and concentrated, and allow the solvent to evaporate completely between applications.
Step 4: Development of the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[8]
-
Cover the chamber and allow the mobile phase to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely in a fume hood.
Step 5: Visualization
-
UV Light: View the dried TLC plate under a UV lamp (254 nm). Compounds containing a chromophore, such as the pyridine ring in this compound, will appear as dark spots against the fluorescent background of the plate.[9] Circle the spots with a pencil.
-
Chemical Staining: If spots are not clearly visible under UV light, or for further confirmation, use a chemical stain.
-
Potassium Permanganate Stain: This is a general stain for oxidizable functional groups.[10] Compounds will appear as yellow-brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as pink or purple spots upon heating.[7][11]
-
Bromocresol Green Stain: This stain is specific for acidic compounds, which will appear as yellow spots on a green or blue background.[9][11]
-
Step 6: Interpretation of Results
-
Compare the spots in the 'RM' lane to the 'SM' lane.
-
The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is progressing.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[2]
-
Calculate the Rf value for each spot to aid in identification and for record-keeping.
Mobile Phase Selection
The choice of mobile phase is crucial for good separation. For a molecule like this compound, which has both acidic and basic functional groups, the mobile phase may require modifiers to prevent streaking.[4][12] It is recommended to start with a moderately polar solvent system and adjust the polarity as needed.
Recommended Starting Solvent Systems:
-
System A (Neutral): 70:30 Ethyl Acetate / Hexane - A good starting point for many organic reactions.
-
System B (Acidic Modifier): 95:5 Dichloromethane / Methanol + 0.5% Acetic Acid - The acetic acid can help to improve the spot shape of acidic compounds.
-
System C (Basic Modifier): 90:10 Dichloromethane / Methanol + 0.5% Triethylamine - The triethylamine can prevent streaking caused by the basic amino group interacting with the acidic silica gel.[13]
Data Presentation
The progress of the reaction can be documented by recording the Rf values of the starting materials and products in different solvent systems.
| Compound | Mobile Phase System | Hypothetical Rf Value | Observations |
| Starting Material | System A | 0.6 | Well-defined spot |
| This compound | System A | 0.2 | Some streaking may be observed |
| Starting Material | System C | 0.6 | Well-defined spot |
| This compound | System C | 0.3 | Sharper spot with reduced streaking |
| Product | System C | 0.5 | Clearly separated from the starting material |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
This application note provides a comprehensive guide for utilizing Thin-Layer Chromatography to monitor reactions involving this compound. By following this protocol, researchers can effectively track the progress of their reactions, leading to optimized reaction times and improved yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. iipseries.org [iipseries.org]
- 6. m.youtube.com [m.youtube.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. TLC stains [reachdevices.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for the One-Pot Synthesis of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-Amino-6-methylisonicotinic acid, a key intermediate in the manufacturing of pharmaceuticals and agricultural chemicals.[1] Three distinct and efficient one-pot methodologies are presented, each offering unique advantages in terms of starting materials, reaction conditions, and overall yield.
Introduction
This compound is a valuable building block in medicinal chemistry. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot methods detailed below offer streamlined, efficient alternatives that reduce waste, save time, and can lead to higher purity products. These protocols are designed to be adaptable for both small-scale research and larger-scale production environments.
Method 1: Synthesis from 2-Hydroxy-6-methyl-isonicotinic Acid
This innovative one-pot, two-step method utilizes readily available 2-hydroxy-6-methyl-isonicotinic acid as the starting material, offering a high-yield and high-purity route to the target compound.[2]
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-6-methyl-isonicotinic acid | [2] |
| Key Reagents | Methanesulfonyl chloride, Ammonium formate | [2] |
| Solvent | DMF or DMAC | [2] |
| Base | Sodium Carbonate or Potassium Carbonate | [2] |
| Reaction Temperature | 0°C to 80-100°C | [2] |
| Yield | 98.6% | [2] |
| Purity | 99.2% | [2] |
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, add 2-hydroxy-6-methyl-isonicotinic acid (1.0 eq), a solvent such as DMF (2-5 mL per 1g of starting material), and an alkali such as sodium carbonate (1.0 eq).[2]
-
First Step (Sulfonylation): Cool the mixture to 0°C. Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).[2]
-
Second Step (Amination): To the same reaction vessel, add an amination reagent such as ammonium formate (1.0-1.5 eq).[2]
-
Reaction Completion: Heat the reaction mixture to 80-100°C and maintain this temperature until the reaction is complete.[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add the residue to a mixture of ice and water. Adjust the pH to 3-4 with glacial acetic acid to precipitate the product.[2]
-
Purification: Filter the precipitated white solid, wash with water, and dry to obtain this compound.[2]
Workflow Diagram
[2-Chloro-3-cyano-6-methylpyridine] + [Aqueous Ammonia] --> [Intermediate] --(Base)--> [this compound]
Caption: One-pot synthesis from 2-chloro-3-cyano-6-methylpyridine.
Method 3: Guareschi-Thorpe Condensation Approach
This one-pot synthesis of substituted 2-amino isonicotinic acids proceeds via a mechanism reminiscent of the Guareschi-Thorpe Condensation. [3][4]It involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. [3]
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | 2,4-Dioxo-carboxylic acid ethyl esters, Ethyl 3-amino-3-iminopropionate hydrochloride | [3] |
| Key Reagents | Sodium Hydroxide | [3] |
| Reaction Temperature | 0-10°C then 40-50°C | [3] |
| Yield | 60-79% | [4] |
| Purity | Not explicitly stated, but isolated yields suggest good purity | [3] |
Experimental Protocol
-
Reaction Setup: In a reaction vessel, prepare a solution of ethyl 3-amino-3-iminopropionate hydrochloride (1.0 eq) in water. [3]2. Condensation: Cool the solution to 0-10°C and add the 2,4-dioxo-carboxylic ethyl ester (1.0 eq). Stir for 10-30 minutes. [3]3. Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) and continue stirring at 0-10°C for 1 hour. Then, warm the reaction mixture to 40-50°C and stir overnight. [3]4. Work-up and Isolation: After the reaction is complete, cool the mixture and adjust the pH to 5-6 with concentrated HCl to precipitate the product. [3]5. Purification: Filter the solid, wash with water, and dry to obtain the desired 2-amino-6-substituted-isonicotinic acid. [3]
Workflow Diagram
Caption: One-pot Guareschi-Thorpe condensation approach.
References
- 1. data.epo.org [data.epo.org]
- 2. CN107602457A - The method of the aminoisonicotinic acid of 6 methyl of one pot process 2 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-6-methylisonicotinic acid, a key building block in pharmaceutical research. The focus is on the strategic application of protecting groups to ensure regioselectivity and high yields. The protocols described herein detail the use of the tert-butyloxycarbonyl (Boc) group for the protection of the amino functionality and esterification for the protection of the carboxylic acid. A plausible synthetic pathway, including N-protection, directed ortho-metalation for carboxylation, and subsequent deprotection steps, is outlined. This guide is intended to provide researchers with the necessary information to successfully synthesize and manipulate this important heterocyclic compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of complex molecules. However, the presence of these two reactive groups in the same molecule necessitates a careful synthetic strategy to achieve selective transformations. Protecting groups are indispensable tools in this context, enabling chemists to temporarily mask one functional group while reacting the other.
This document outlines a synthetic approach to this compound that employs the use of protecting groups to control reactivity and achieve the desired product with high purity. The protocols provided are based on established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory.
Overview of the Synthetic Strategy
The proposed synthetic route begins with the commercially available 2-amino-6-methylpyridine. The strategy involves three main stages:
-
Protection: The amino group of 2-amino-6-methylpyridine is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to deactivate the amino group towards electrophiles and prevent unwanted side reactions in subsequent steps.
-
Functionalization: The carboxylic acid moiety is introduced at the 4-position of the pyridine ring. A directed ortho-metalation (DoM) approach is a powerful method for this transformation, where the Boc-protected amino group directs lithiation to the adjacent C3 position, which can then be carboxylated. However, for isonicotinic acid synthesis, functionalization at the 4-position is required. An alternative strategy starting from a pre-functionalized pyridine ring is also discussed.
-
Deprotection: Finally, the Boc and any ester protecting groups are removed to yield the target molecule, this compound.
This orthogonal protecting group strategy allows for the selective manipulation of the amino and carboxylic acid functionalities.
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Amino-6-methylpyridine
This protocol describes the protection of the amino group of 2-amino-6-methylpyridine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
2-Amino-6-methylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
tert-Butanol (t-BuOH) or Dichloromethane (DCM)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in an appropriate solvent like tert-butanol or dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 eq).[1]
-
If necessary, a base such as triethylamine (1.2 eq) or a catalytic amount of DMAP can be added to facilitate the reaction.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction mixture is quenched with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product, 2-(Boc-amino)-6-methylpyridine, can be purified by column chromatography on silica gel if necessary.
Expected Yield: High yields (typically >90%) are expected for this reaction.
Protocol 2: Synthesis of Methyl 2-(Boc-amino)-6-methylisonicotinate
This protocol outlines a plausible synthetic pathway starting from a pre-functionalized pyridine, methyl 2-amino-6-methylisonicotinate.
Materials:
-
Methyl 2-amino-6-methylisonicotinate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
tert-Butanol (t-BuOH)
-
Standard laboratory glassware
-
Heating mantle or oil bath
Procedure:
-
Suspend methyl 2-amino-6-methylisonicotinate (1.0 eq) in tert-butanol in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the stirring suspension.[1]
-
Heat the reaction mixture to 50°C and stir overnight.[1]
-
Monitor the reaction for completeness using LCMS or TLC.
-
Upon completion, cool the mixture to room temperature and filter the solid product.
-
The resulting white solid, methyl 2-(Boc-amino)-6-methylisonicotinate, can often be used without further purification.[1]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl 2-aminoisonicotinate | (Boc)₂O | t-BuOH | 50 | 22 | Methyl 2-(Boc-amino)isonicotinate | ~97 |
Table 1: Summary of quantitative data for the N-Boc protection of methyl 2-aminoisonicotinate.[1]
Protocol 3: Deprotection of N-Boc and Ester Groups
This protocol describes the removal of the N-Boc protecting group under acidic conditions, followed by saponification of the methyl ester to yield the final product.
Step 3a: N-Boc Deprotection
Materials:
-
Methyl 2-(Boc-amino)-6-methylisonicotinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (typically a 10-50% solution in DCM) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Step 3b: Saponification of the Methyl Ester
Materials:
-
Methyl 2-amino-6-methylisonicotinate (from Step 3a)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (1N)
-
Standard laboratory glassware
Procedure:
-
Dissolve the methyl ester in a mixture of methanol or THF and water.
-
Add an aqueous solution of LiOH or NaOH (1.1-2.0 eq).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to a pH of approximately 4-5 with 1N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
| Protecting Group | Reagents | Solvent | Conditions |
| N-Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature |
| Methyl Ester | Lithium Hydroxide (LiOH) | Methanol/Water | Room Temperature |
Table 2: General deprotection conditions.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of this compound using protecting groups.
Caption: Synthetic pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methylisonicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-6-methylisonicotinic acid. The information is based on established high-yield protocols and aims to address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield method for synthesizing this compound?
A1: A widely recognized high-yield method involves a two-step process starting from 2-chloro-3-cyano-6-methylpyridine. This process is designed to minimize the formation of by-products and simplify purification.[1][2]
Q2: What are the main advantages of the two-step synthesis method?
A2: The primary advantage is the significant reduction of the 2-hydroxy-6-methylnicotinic acid by-product, which is a common issue in older methods and can be difficult to separate.[1][2] This leads to a higher purity of the final product and an overall improved yield.[1][2]
Q3: What is the key intermediate in the improved synthesis process?
A3: The key intermediate formed in the first step is 2-amino-6-methylnicotinamide.[1][2]
Q4: Are there alternative starting materials for this synthesis?
A4: Yes, older methods have utilized 2-chloro-6-methylnicotinic acid as a starting material. However, this route is known to produce a significant amount of 2-hydroxy-6-methylnicotinic acid as a by-product (around 15-20%), which complicates purification and reduces the overall yield.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete initial reaction of 2-chloro-3-cyano-6-methylpyridine.- Formation of 2-hydroxy-6-methylnicotinic acid by-product.- Inefficient hydrolysis of the intermediate. | - Ensure the reaction in the autoclave reaches the specified temperature and is held for the recommended duration.- Follow the two-step protocol to avoid the pathway that forms the hydroxy by-product.- After removing ammonia, ensure the addition of a suitable base and maintain the reaction temperature for complete hydrolysis. |
| Presence of Impurities in the Final Product | - Unreacted starting material or intermediate.- Formation of by-products. | - Optimize reaction time and temperature for the initial amination step.- Confirm the complete removal of ammonia before the addition of the base for the hydrolysis step.- Adjust the pH carefully during the final precipitation of the product. |
| Difficulty in Isolating the Product | - Incorrect pH for precipitation.- Product remains dissolved in the solvent. | - Carefully adjust the pH of the reaction mixture to between 4 and 5 using an acid like 4N hydrochloric acid to ensure complete precipitation of the 2-amino-6-methylnicotinic acid.[1]- After precipitation, ensure the mixture is sufficiently cooled to reduce the solubility of the product. |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Steps | Yield | Purity | Reference |
| Improved Two-Step Method | 2-chloro-3-cyano-6-methylpyridine | 1. Reaction with aqueous ammonia in an autoclave.2. Removal of ammonia and subsequent hydrolysis with a base. | 82.9% | 97.06% | [1] |
| Older Method | 2-chloro-6-methylnicotinic acid | Reaction with aqueous ammonia in an autoclave. | 74% (with significant by-product formation) | Lower due to 15-20% 2-hydroxy-6-methylnicotinic acid by-product. | [1][2] |
Experimental Protocols
High-Yield Two-Step Synthesis of this compound
This protocol is based on a patented high-yield method.[1][2]
Step 1: Synthesis of 2-amino-6-methylnicotinamide
-
To 6.10 g of 2-chloro-3-cyano-6-methylpyridine, add 70 mL of a 28% aqueous solution of ammonia in an autoclave.
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Remove the ammonia from the reaction solution under reduced pressure.
Step 2: Hydrolysis to this compound
-
To the resulting solution containing 2-amino-6-methylnicotinamide, add a solution of a suitable base (e.g., 15% potassium hydroxide).
-
Heat the mixture and stir at 100°C for 3 hours.
-
Cool the reaction solution to room temperature.
-
Adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid. This will cause the product to precipitate.
-
Filter the precipitated crystals.
-
Wash the crystals with water and air-dry to obtain 2-amino-6-methylnicotinic acid.
Visualizations
Experimental Workflow
Caption: High-yield two-step synthesis workflow.
Troubleshooting Logic: Low Yield Analysis
Caption: Troubleshooting guide for low product yield.
References
Side products in 2-Amino-6-methylisonicotinic acid synthesis and their prevention
Technical Support Center: Synthesis of 2-Amino-6-methylisonicotinic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side product formation, and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of this compound when reacting 2-chloro-6-methylnicotinic acid with aqueous ammonia. What is the likely cause and how can I prevent it?
A: A low yield in this reaction is commonly due to the formation of 2-hydroxy-6-methylnicotinic acid as a significant side product.[1] When 2-chloro-6-methylnicotinic acid is treated with aqueous ammonia at high temperatures, a competing nucleophilic aromatic substitution (SNAr) reaction occurs where hydroxide ions (present in aqueous ammonia) attack the pyridine ring, leading to the formation of the undesired hydroxy derivative. This can account for a 15-20% loss in the yield of the desired amino product.[1][2]
Prevention Strategies:
-
Alternative Starting Material: A highly effective method to prevent the formation of the hydroxy side product is to start from 2-chloro-3-cyano-6-methylpyridine. This precursor can be converted to this compound in a high-yielding, two-step, one-pot synthesis.[1] First, reaction with aqueous ammonia forms 2-amino-6-methylnicotinamide, which is then hydrolyzed with a base to the final product.[1] This route avoids the direct amination of the less reactive 2-chloro-6-methylnicotinic acid, thus minimizing the hydroxylation side reaction.
-
Anhydrous Conditions: If you must proceed with 2-chloro-6-methylnicotinic acid, using anhydrous ammonia in an organic solvent can help reduce the formation of the hydroxy byproduct by minimizing the presence of water. However, this approach may lead to incomplete reactions.[1]
Q2: What are the potential impurities that can arise from the starting material, 2,6-lutidine?
A: 2,6-Lutidine, a common starting material for the synthesis of the pyridine core, can contain several impurities depending on its manufacturing process. It is often isolated from coal tar, which can introduce a variety of other aromatic and heterocyclic compounds.[3] Common co-products from its industrial synthesis (reaction of formaldehyde, acetone, and ammonia) include other picoline and lutidine isomers.[3]
Common Impurities in 2,6-Lutidine:
-
Other Pyridine Isomers: α-picoline, γ-picoline, and 3,4-lutidine are common impurities.[3]
-
Related Aromatic Compounds: Depending on the source, other aromatic hydrocarbons may be present.
Prevention:
-
Use High-Purity Starting Material: It is crucial to start with high-purity 2,6-lutidine (≥99%) to avoid carrying impurities through the synthetic sequence.
-
Purification: If necessary, 2,6-lutidine can be purified by redistillation.
Q3: During the oxidation of the methyl group on the pyridine ring, what side products should I be aware of?
A: The oxidation of a methyl group to a carboxylic acid on the pyridine ring is a critical step and can lead to several side products if not carefully controlled.
Potential Side Products from Oxidation:
-
Over-oxidation and Ring Opening: Harsh oxidizing agents or reaction conditions can lead to over-oxidation and cleavage of the pyridine ring.
-
Incomplete Oxidation: The reaction may stop at the aldehyde (2-formyl-6-methylpyridine) or alcohol (2-hydroxymethyl-6-methylpyridine) stage.
-
Formation of N-oxide: The pyridine nitrogen can be oxidized to an N-oxide, which may undergo further reactions.
Prevention and Control:
-
Choice of Oxidant: The choice of oxidizing agent is critical. While strong oxidants like potassium permanganate can be used, they may lead to lower yields and environmental concerns.[4] Milder and more selective oxidation methods are often preferred.
-
Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of the oxidant is essential to prevent over-oxidation and maximize the yield of the desired carboxylic acid.
Data Presentation
Table 1: Comparison of Synthetic Routes to 2-Amino-6-methylnicotinic Acid
| Starting Material | Reagents | Key Side Product(s) | Typical Yield | Purity | Reference |
| 2-chloro-6-methylnicotinic acid | 28% aq. NH₃, 170°C, 40h | 2-hydroxy-6-methylnicotinic acid (15-20%) | 74% | Not specified | [1] |
| 2-chloro-3-cyano-6-methylpyridine | 1) 28% aq. NH₃, 170°C, 7h; 2) KOH, 100°C, 3h | Minimal | 82.9% | 97.06% | [1] |
| 2-chloro-3-cyano-6-methylpyridine | 1) Saturated NH₃ in EtOH, 170°C, 15h; 2) 15% KOH, 100°C, 3h | Unreacted starting material | 38.5% (total) | Not specified | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Amino-6-methylnicotinic Acid from 2-chloro-3-cyano-6-methylpyridine (One-Pot) [1]
Step 1: Amination
-
To 6.10 g of 2-chloro-3-cyano-6-methylpyridine, add 70 mL of 28% aqueous ammonia in an autoclave.
-
Heat the reaction mixture at 170°C for 7 hours.
-
Cool the reaction solution to room temperature.
-
Remove the ammonia under reduced pressure.
Step 2: Hydrolysis
-
To the reaction solution from Step 1, add 9.00 g of potassium hydroxide.
-
Heat and stir the mixture at 100°C for 3 hours.
-
Cool the reaction solution to room temperature.
-
Adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid.
-
Filter the precipitated crystals, wash with water, and air dry to obtain 2-Amino-6-methylnicotinic acid.
Protocol 2: Synthesis via 2-chloro-6-methylnicotinic acid (with side product formation) [1]
Step 1: Hydrolysis of 2-chloro-3-cyano-6-methylpyridine
-
Add 10 mL of 75% sulfuric acid to 3.05 g of 2-chloro-3-cyano-6-methylpyridine.
-
Heat and stir the mixture at 100°C for 2 hours.
-
Cool the reaction solution to room temperature and pour it into ice water.
-
Stir for 10 minutes, filter the precipitated crystals, and dry to obtain 2-chloro-6-methylnicotinic acid.
Step 2: Amination
-
To 2.91 g of the obtained 2-chloro-6-methylnicotinic acid, add 35 mL of 28% aqueous ammonia in an autoclave.
-
Heat the reaction at 170°C for 40 hours.
-
Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.
-
Filter the precipitated crystals, wash with water, and air dry to obtain 2-Amino-6-methylnicotinic acid.
Mandatory Visualizations
Caption: Formation of 2-hydroxy-6-methylnicotinic acid as a side product.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Purification of crude 2-Amino-6-methylisonicotinic acid by recrystallization
Technical Support Center: Purification of 2-Amino-6-methylisonicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent is often a good starting point due to the presence of both an amino group and a carboxylic acid group. Water or a mixed solvent system, such as ethanol/water or methanol/water, is commonly effective. The choice of solvent may need to be optimized based on the impurities present in the crude material.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:
-
Add more solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.[1]
-
Re-heat the solution to ensure all the oil dissolves.
-
Consider using a different solvent or a solvent mixture with a higher boiling point.
Q3: Very few or no crystals are forming upon cooling. What is the problem?
A3: This issue typically arises from using an excessive amount of solvent, which keeps the compound soluble even at lower temperatures.[1][2] To induce crystallization, you can:
-
Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Introduce a seed crystal of pure this compound.
-
Place the solution in an ice bath to further decrease the solubility.[2]
Q4: The purity of my recrystallized product is still low. What are the possible reasons?
A4: Low purity after recrystallization can be due to several factors:
-
Inefficient removal of impurities: The chosen solvent may have similar solubility characteristics for both your compound and the impurities. A different solvent system might be necessary.
-
Co-precipitation: Impurities may have precipitated along with your product. This can happen if the solution cools too quickly.[2]
-
Incomplete initial dissolution: If impurities were not fully dissolved in the hot solvent, they would be collected with the crystals.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound is around 250 °C.[3] A sharp melting point close to this value is a good indicator of purity.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield | - Too much solvent was used.[1] - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent. | - Concentrate the solution by boiling off some solvent and cool again.[1] - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Cool the filtrate in an ice-water bath to minimize solubility. |
| Colored Impurities in Crystals | - The impurity is not effectively removed by recrystallization alone. - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] |
| Formation of a Precipitate Instead of Crystals | - The solution was cooled too rapidly ("shock cooling").[2] - The solution is too concentrated. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Add a small amount of additional hot solvent to the solution and then cool slowly. |
| Crystals Do Not Form at All | - Excessive amount of solvent used.[2] - The solution is not sufficiently supersaturated. | - Evaporate some of the solvent and re-cool.[1] - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Solvent Selection:
-
Start by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, and mixtures thereof) at room temperature and upon heating.
-
The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more solvent until the solid completely dissolves at the boiling point. Avoid adding excess solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a filtration setup (funnel with fluted filter paper and a clean receiving flask).
-
Quickly filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
7. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis can be performed using techniques such as NMR, HPLC, or LC-MS.
Visualizations
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Suzuki Coupling Reactions with 2-Amino-6-methylisonicotinic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with Suzuki-Miyaura cross-coupling reactions involving 2-Amino-6-methylisonicotinic acid. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
A1: Low yields or reaction failure with this substrate are common and can be attributed to several factors related to its structure. The primary challenges stem from the inherent properties of the molecule:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.
-
Carboxylate Coordination: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can also coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Substrate Reactivity: 2-substituted pyridines can be inherently challenging substrates for Suzuki couplings due to steric hindrance and altered electronics.
Successful coupling of this substrate often requires careful selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reactions that compete with the desired cross-coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, consuming the reagent. This is often promoted by high temperatures and aqueous basic conditions. To minimize this:
-
Use more stable boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids.
-
Ensure reagents are dry and consider running the reaction under anhydrous conditions if possible.
-
Keep reaction times as short as feasible by ensuring an efficient catalyst system.
-
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle. To mitigate homocoupling:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst.
-
Q3: Can the free carboxylic acid and amino groups interfere with the reaction? Should I use a protection strategy?
A3: Yes, both functional groups can interfere. The amino group and pyridine nitrogen can inhibit the catalyst, and the carboxylate can deactivate it. While many protocols for unprotected aminopyridines exist, they require highly specialized and bulky ligands to prevent coordination.
If optimizing the catalyst, ligand, and base fails to provide the desired yield, a protection strategy is a viable alternative:
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and effective strategy. This prevents the formation of the problematic carboxylate anion during the reaction. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling is complete.
-
Protecting the Amino Group: While less common for Suzuki reactions, if catalyst inhibition by the amine is suspected to be the primary issue, it can be protected (e.g., as an acetamide). However, this adds extra steps to the synthesis.
Troubleshooting Guide
Issue 1: No Reaction or Trace Product Formation
Your TLC or LC-MS analysis shows only starting materials.
Possible Causes & Solutions
| Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a robust, air-stable Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos). Ensure high-purity reagents. | The Pd(0) active species may not be forming or is being deactivated. Bulky ligands facilitate the crucial oxidative addition step and prevent catalyst inhibition by the substrate's nitrogen atoms. |
| Oxygen Contamination | Thoroughly degas solvents and the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Oxygen also promotes homocoupling of the boronic acid. |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions. | The base is critical for activating the boronic acid to facilitate transmetalation. For challenging substrates, stronger bases are often required. |
| Low Temperature | Increase the reaction temperature in increments of 10-20 °C (typically 80-110 °C). | The oxidative addition step with 2-halopyridines can be slow and often requires higher thermal energy to proceed at a reasonable rate. |
| Solubility Issues | Choose a solvent system where all components are soluble at the reaction temperature (e.g., 1,4-dioxane/water, DMF, Toluene). | Poor solubility of any reagent can prevent the reaction from occurring. The isonicotinic acid substrate may have limited solubility in purely non-polar solvents. |
Issue 2: Low Yield (<50%) with Significant Starting Material Remaining
The reaction works but is inefficient, leading to a mixture of product and starting materials that is difficult to separate.
Possible Causes & Solutions
| Cause | Recommended Action | Rationale |
| Catalyst Inhibition | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a more sterically demanding ligand like RuPhos or BrettPhos. | The substrate's nitrogen atoms (pyridine and amine) and the carboxylate can bind to the palladium center, creating a "poisoned" or inactive complex. A higher concentration of a bulky ligand can outcompete the substrate for coordination sites. |
| Protodeboronation | Switch from a boronic acid to a more stable boronic ester (pinacol or MIDA). Use KF as the base or conduct the reaction under anhydrous conditions. | Boronic acids, especially heteroaryl ones, are susceptible to protonolysis (replacement of the boron group with hydrogen), which consumes the coupling partner. Boronic esters are more stable to these conditions. |
| Insufficient Reaction Time | Monitor the reaction by LC-MS or TLC over a longer period (e.g., check at 4, 8, and 24 hours). | Challenging couplings may simply be slow. Extending the reaction time, provided the catalyst and reagents are stable, can lead to higher conversion. |
| Suboptimal Base/Solvent | Screen different base and solvent combinations. For example, try K₂CO₃ in DME/water or Cs₂CO₃ in dioxane. | The interplay between the base and solvent is crucial and can significantly affect reaction rates and yields. There is no single universal system. |
Data on Analogous Systems
Disclaimer: The following data is compiled from literature on structurally similar substrates (e.g., 2-halopyridines, aminopyridines, and pyridine carboxylic acids) and is intended to serve as a guideline for optimization. Actual yields with this compound may vary.
Table 1: Effect of Ligand and Catalyst on Yield for a 2-Bromopyridine Substrate
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 90 | 45 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 92 |
Table 2: Effect of Base and Solvent on Yield with a Pd/Buchwald Ligand System
| Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| Cs₂CO₃ (2) | Dioxane | 100 | 82 |
| KF (3) | Toluene | 110 | 65 |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Caption: The Suzuki catalytic cycle with key failure points for this substrate.
Experimental Protocols
Protocol 1: General Screening Conditions for Unprotected Acid
This protocol is a robust starting point for the Suzuki coupling of this compound (assuming it is the halide partner, e.g., 2-bromo-6-amino-...) with an arylboronic acid.
Reagents & Equipment:
-
2-Amino-6-halo-isonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk tube or microwave vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk tube or microwave vial containing a stir bar, add the 2-Amino-6-halo-isonicotinic acid, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The total volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (start with 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the product.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Coupling with Protected Carboxylic Acid (Ester)
This protocol is recommended if issues with catalyst deactivation or solubility are encountered with the free acid.
Reagents & Equipment:
-
Methyl or Ethyl 2-Amino-6-halo-isonicotinate (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst system (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Standard glassware and inert gas setup as in Protocol 1.
Procedure:
-
Setup & Catalyst Addition: Follow steps 1-4 from Protocol 1, using the esterified starting material.
-
Reaction: Heat the reaction to 90-110 °C with vigorous stirring and monitor completion.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude ester product by flash column chromatography.
-
Deprotection (Hydrolysis):
-
Dissolve the purified ester in a suitable solvent (e.g., THF/Methanol).
-
Add an aqueous solution of a base (e.g., 1-2 M NaOH or LiOH, 2-3 equiv).
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
-
Neutralize the reaction with aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Isolate the product by filtration or extraction.
-
Technical Support Center: Optimizing Catalyst Selection for 2-Amino-6-methylisonicotinic Acid Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-Amino-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound resulting in low to no yield?
A1: Low yields with this substrate can be attributed to several factors. The pyridine nitrogen and the 2-amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue known as the "2-pyridyl problem"[1]. Additionally, the carboxylic acid group can be deprotonated by the base, and the resulting carboxylate may also coordinate to the palladium center, further hindering catalytic activity[2]. For Suzuki-Miyaura reactions, the electron-deficient nature of the pyridine ring can slow down the rate of transmetalation[3].
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most prevalent side reactions are homocoupling of the coupling partners and protodeboronation of the boronic acid derivative in Suzuki-Miyaura reactions.
-
Homocoupling: This is the formation of a dimer of either the boronic acid or the this compound. It is often promoted by the presence of oxygen or if the catalytic cycle is slow[1][2][4]. To mitigate this, ensure thorough degassing of all solvents and reagents and consider using a more active catalyst system to accelerate the desired cross-coupling[5][6].
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This side reaction can be catalyzed by the base or the palladium catalyst itself[2]. Using anhydrous solvents, carefully selecting the base, and employing more stable boronic esters (like pinacol esters) can help reduce protodeboronation[1][2].
Q3: Should I protect the carboxylic acid or the amino group before the cross-coupling reaction?
A3: While many modern cross-coupling protocols can tolerate free carboxylic acids and amines, protection can be a viable strategy if you are facing persistent issues with low yields or catalyst deactivation. Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) is a common approach to prevent the formation of the problematic carboxylate anion during the reaction[2][5]. The amino group is often left unprotected, but if catalyst inhibition is severe, protection as a carbamate or other suitable group may be considered.
Q4: How do I select the optimal catalyst and ligand for my specific cross-coupling reaction?
A4: The choice of catalyst and ligand is critical for success. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred as they can promote the rate-determining oxidative addition step and prevent catalyst inhibition[1][2][7]. For Suzuki-Miyaura (C-C coupling), systems like Pd(dppf)Cl2 or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with ligands such as SPhos or XPhos are good starting points[1][2][8]. For Buchwald-Hartwig amination (C-N coupling), ligands like RuPhos for secondary amines and BrettPhos for primary amines have shown excellent performance with related aminopyridine substrates[9][10][11].
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) to mitigate coordination of the pyridine nitrogen and amino group to the palladium center[1][9][10]. 2. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). 3. Consider using a palladium precatalyst for more reliable initiation of the catalytic cycle. |
| Ineffective Base | 1. Screen different bases. For Suzuki-Miyaura, K3PO4 and Cs2CO3 are often effective[1][2]. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used[10][11]. 2. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Insufficient Reaction Temperature | 1. Gradually increase the reaction temperature (e.g., in 10-20 °C increments). Temperatures between 80-120 °C are typical[1]. 2. Consider switching to a higher-boiling solvent or using microwave irradiation to access higher temperatures safely. |
| Improper Degassing | 1. Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst[1]. 2. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. |
Issue 2: Significant Side Product Formation
| Side Product Observed | Troubleshooting Steps |
| Homocoupling of Boronic Acid | 1. Use a Pd(0) precatalyst (e.g., Pd2(dba)3) instead of a Pd(II) source (e.g., Pd(OAc)2), as Pd(II) can directly promote homocoupling[6]. 2. Ensure rigorous exclusion of oxygen from the reaction. 3. Optimize the catalyst-to-ligand ratio to favor the cross-coupling pathway. |
| Protodeboronation | 1. Use anhydrous solvents and reagents to minimize the presence of proton sources[1]. 2. Switch to more stable boronate esters, such as pinacol esters[1][2]. 3. Use a weaker base if possible, as strong bases can accelerate this side reaction[6]. |
| Catalyst Decomposition (Palladium Black) | 1. Increase the ligand-to-palladium ratio to better stabilize the active Pd(0) species[2]. 2. Use a more robust, sterically hindered ligand. 3. Lower the reaction temperature if the desired reaction proceeds at a reasonable rate at a lower temperature. |
Data Presentation: Catalyst System Comparison for Related Substrates
The following tables summarize catalyst systems that have been successfully used for cross-coupling reactions of aminopyridine and halopyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(dppf)Cl2 | - | K2CO3 | Dioxane/H2O | 80-100 | Good to Excellent[2] |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | Good to Excellent[8] |
| Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 90-100 | Moderate to Good[12] |
| Pd2(dba)3 | P(t-Bu)3 | K3PO4 | Dioxane | 80-100 | Good to Excellent |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo/Aminopyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| RuPhos Precatalyst | - | LiHMDS | Toluene | 80-110 | Secondary Amines[9][11] |
| BrettPhos Precatalyst | - | LiHMDS | Toluene | 80-110 | Primary Amines[9][11] |
| Pd2(dba)3 | Xantphos | NaOt-Bu | Toluene | 80-110 | General[10] |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | Aryl Amines |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (or its ester derivative) (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K3PO4, 2.0-3.0 eq.)[2][7].
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)[7].
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe[2].
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization[2][7].
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS, 1.5-2.5 eq.) to a dry reaction vessel[10][11].
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add this compound (or its ester derivative) (1.0 eq.) and the desired amine (1.2-1.5 eq.)[10].
-
Seal the vessel and heat the mixture to 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography[12].
Visualizations
Caption: Suzuki-Miyaura cycle with potential inhibition points.
Caption: Buchwald-Hartwig cycle with potential inhibition points.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Nicotinic Acid Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of 2-hydroxy-6-methylnicotinic acid, a common byproduct in the synthesis of nicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: In which reaction is 2-hydroxy-6-methylnicotinic acid a common byproduct?
A1: 2-hydroxy-6-methylnicotinic acid is a significant byproduct, forming at levels of 15-20%, during the synthesis of 2-amino-6-methylnicotinic acid from the reaction of 2-chloro-6-methylnicotinic acid with aqueous ammonia.[1] The presence of this hydroxylated impurity can complicate downstream applications and requires effective removal.
Q2: What are the key differences in physical properties between 2-amino-6-methylnicotinic acid (product) and 2-hydroxy-6-methylnicotinic acid (byproduct) that can be exploited for separation?
A2: The primary difference lies in the functional groups attached to the pyridine ring. The desired product has an amino group (-NH₂), while the byproduct has a hydroxyl group (-OH). This leads to differences in polarity, acidity/basicity, and solubility, which are the basis for purification. The amino group in the product makes it more basic than the hydroxyl group in the byproduct.
Q3: What are the recommended initial steps to isolate the crude product mixture from the reaction?
A3: After the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia and subsequent hydrolysis to the carboxylic acid, the typical initial workup involves cooling the reaction mixture and adjusting the pH.[1] For instance, the reaction solution can be cooled to room temperature and the pH adjusted to 4-5 with an acid like hydrochloric acid to precipitate the crude product mixture.[1] The precipitated solids, containing both the desired product and the byproduct, can then be collected by filtration and washed with water.[1]
Troubleshooting Guides
Issue 1: Low Purity of the Desired Product After Initial Precipitation
Problem: The isolated solid after initial pH adjustment and filtration shows a high percentage of the 2-hydroxy-6-methylnicotinic acid byproduct.
Possible Causes and Solutions:
-
Non-selective Precipitation: The pH at which both the product and byproduct precipitate may be very similar.
-
Solution 1: Fractional Crystallization: This technique relies on small differences in solubility between the product and the byproduct in a specific solvent. A detailed protocol is provided below.
-
Solution 2: pH-Controlled Precipitation: Carefully and slowly adjust the pH of the solution. It's possible that the product and byproduct have slightly different pKa values, allowing for selective precipitation at a specific pH. This requires careful experimentation and monitoring of the precipitate's composition at different pH values.
-
-
Co-precipitation: The product and byproduct may crystallize together from the solution.
-
Solution: Recrystallization from a different solvent system. A solvent system that maximizes the solubility difference between the two compounds should be chosen.
-
Issue 2: Difficulty in Separating Product and Byproduct by Standard Recrystallization
Problem: Standard recrystallization from a single solvent does not effectively remove the 2-hydroxy-6-methylnicotinic acid byproduct.
Possible Causes and Solutions:
-
Similar Solubilities: The product and byproduct may have very similar solubility profiles in common solvents.
-
Solution 1: Solvent Screening: A systematic screening of different solvents (polar, non-polar, protic, aprotic) and solvent mixtures is recommended to find a system where the solubility difference is maximized.
-
Solution 2: Temperature Gradient Optimization: The rate of cooling during recrystallization can influence the purity of the crystals. Slow, controlled cooling is generally preferred to allow for the formation of purer crystals.
-
Issue 3: Unsuccessful Separation Using Liquid-Liquid Extraction
Problem: Attempts to separate the product and byproduct using liquid-liquid extraction are ineffective.
Possible Causes and Solutions:
-
Inappropriate pH: The pH of the aqueous phase is critical for achieving differential partitioning of the acidic product and byproduct into an organic solvent.
-
Solution: pH Adjustment:
-
To extract the less acidic compound (product) into an organic solvent, the pH of the aqueous solution should be adjusted to be slightly above the pKa of the more acidic compound (byproduct), but below the pKa of the product.
-
Conversely, to keep the more acidic compound in the aqueous phase while extracting the less acidic one, adjust the pH to be between their respective pKa values.
-
-
Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This protocol is a general guideline and may require optimization based on the specific ratio of product to byproduct.
Materials:
-
Crude solid mixture containing 2-amino-6-methylnicotinic acid and 2-hydroxy-6-methylnicotinic acid.
-
A suitable solvent or solvent system (e.g., ethanol/water, methanol).
-
Heating mantle with a stirrer.
-
Crystallization dish.
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask).
Procedure:
-
Dissolution: In a flask, dissolve the crude solid mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature. The compound with the lower solubility in the chosen solvent at lower temperatures will start to crystallize first.
-
First Crop of Crystals: Collect the first crop of crystals by vacuum filtration. This crop is likely to be enriched in the less soluble component.
-
Second Crop of Crystals: Cool the filtrate further in an ice bath to induce the crystallization of the more soluble component.
-
Analysis: Analyze the purity of both crystal crops using a suitable analytical method like HPLC or TLC to determine which crop is enriched with the desired product.
-
Further Recrystallization: Recrystallize the enriched crop again using the same procedure to achieve higher purity.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude solid mixture.
-
Silica gel (for normal-phase chromatography).
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane/methanol).
-
Chromatography column.
-
Fraction collector or test tubes.
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Start the elution with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often effective. For example, starting with 100% dichloromethane and gradually adding methanol.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of Product and Byproduct
| Property | 2-amino-6-methylnicotinic acid (Product) | 2-hydroxy-6-methylnicotinic acid (Byproduct) |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₇NO₃ |
| Molecular Weight | 152.15 g/mol | 153.14 g/mol |
| Key Functional Group | Amino (-NH₂) | Hydroxyl (-OH) |
| Predicted Basicity | More basic | Less basic |
Visualizations
Caption: Decision workflow for the purification of 2-amino-6-methylnicotinic acid.
Caption: Experimental workflows for purification methods.
References
Challenges in the scale-up of 2-Amino-6-methylisonicotinic acid production
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 2-Amino-6-methylisonicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during amination or hydrolysis steps. | - Ensure the reaction temperature and pressure are maintained as per the protocol (e.g., 170°C in an autoclave for amination).[1][2]- Verify the concentration of reagents like aqueous ammonia and potassium hydroxide.[1][2]- Extend the reaction time if monitoring indicates incomplete conversion.[1][2] |
| Formation of by-products, such as 2-hydroxy-6-methylnicotinic acid.[1] | - The formation of this by-product is a known issue. A patented method suggests a two-step process to mitigate this: first reacting 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia to form 2-amino-6-methylnicotinamide, followed by hydrolysis with a base.[1][2] | |
| Loss of product during work-up and purification. | - Carefully control the pH during precipitation of the product. The optimal pH is between 4 and 5.[1][2]- Ensure thorough washing of the precipitated crystals with water to remove soluble impurities without dissolving the product.[1][2] | |
| Low Purity of the Final Product | Presence of unreacted starting materials or intermediates. | - Monitor the reaction progress using techniques like HPLC to ensure complete conversion.- Optimize the purification process, which may include recrystallization or column chromatography if necessary. |
| Presence of by-products. | - As mentioned, the formation of 2-hydroxy-6-methylnicotinic acid can be an issue. The choice of synthesis route is crucial to minimize this.[1]- Proper pH control during precipitation is critical for selective isolation of the desired product.[1][2] | |
| Difficulty in Isolating the Product | The product remains dissolved in the reaction mixture. | - Confirm that the pH has been correctly adjusted to 4-5 to induce precipitation.[1][2]- If the product is still soluble, consider cooling the solution to decrease solubility. |
| The precipitate is too fine and difficult to filter. | - Allow for a sufficient crystallization time after pH adjustment.- Gentle stirring during precipitation can promote the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material is 2-chloro-3-cyano-6-methylpyridine.[1][2][3]
Q2: What are the key reaction steps in the synthesis of this compound from 2-chloro-3-cyano-6-methylpyridine?
A2: A patented high-yield method involves two main steps:
-
Reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia in an autoclave to produce 2-amino-6-methylnicotinamide.[1][2]
-
Removal of ammonia from the reaction mixture, followed by hydrolysis of the intermediate with a base like potassium hydroxide to yield 2-amino-6-methylnicotinic acid.[1][2]
Q3: What are the typical yields and purity that can be expected?
A3: Following the two-step method mentioned above, yields of around 82.9% and purities as high as 97.06% (as determined by liquid chromatography) have been reported.[1][2] In other methods, the overall yield might be lower, for instance, around 38.5% when starting from 2-amino-3-cyano-6-methylpyridine.[1]
Q4: What is a major by-product to be aware of during the synthesis?
A4: When reacting 2-chloro-6-methylnicotinic acid with aqueous ammonia, a significant by-product can be 2-hydroxy-6-methylnicotinic acid, which can form in amounts of 15-20%, thus reducing the yield of the desired product.[1]
Q5: What are the critical parameters to control during the scale-up of this process?
A5: During scale-up, critical parameters to monitor and control include:
-
Heat transfer: The amination step is performed at a high temperature (170°C) and the hydrolysis at 100°C. Ensuring uniform heating in a larger reactor is crucial.[1][2]
-
Pressure control: The amination reaction is carried out in an autoclave, indicating the importance of maintaining the desired pressure.[1][2]
-
Mixing: Adequate agitation is necessary to ensure homogeneity of the reaction mixture, especially during the addition of reagents and the precipitation of the product.
-
pH control: Precise control of the pH to 4-5 is essential for maximizing the precipitation of the final product and ensuring its purity.[1][2]
Quantitative Data Summary
The following table summarizes quantitative data from different synthesis approaches described in the literature.
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-chloro-3-cyano-6-methylpyridine | 1. 28% aq. NH32. KOH | 1. 170°C, 7 hours (autoclave)2. 100°C, 3 hours | 82.9 | 97.06 | [1][2] |
| 2-chloro-6-methylnicotinic acid | 28% aq. NH3 | 170°C, 40 hours (autoclave) | 74 | Not Specified | [2] |
| 2-amino-3-cyano-6-methylpyridine | 15% KOH | 100°C, 3 hours | 94 | Not Specified | [1] |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is based on a high-yield, one-pot synthesis method.[1][2]
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
28% aqueous ammonia solution
-
Potassium hydroxide (KOH)
-
4N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Amination:
-
In an autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) to a 28% aqueous ammonia solution (e.g., 70 mL).
-
Seal the autoclave and heat the mixture to 170°C for 7 hours.
-
After the reaction, cool the mixture to room temperature.
-
-
Ammonia Removal and Hydrolysis:
-
Remove the ammonia from the reaction solution under reduced pressure.
-
To the remaining solution, add potassium hydroxide (e.g., 9.00 g).
-
Heat the mixture to 100°C and stir for 3 hours.
-
-
Precipitation and Isolation:
-
Cool the reaction solution to room temperature.
-
Adjust the pH of the solution to between 4 and 5 by the dropwise addition of 4N hydrochloric acid. This will cause the product to precipitate.
-
Filter the precipitated crystals.
-
Wash the filtered crystals with water.
-
Dry the crystals to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Preventing decomposition of 2-Amino-6-methylisonicotinic acid during reactions
Welcome to the technical support center for 2-Amino-6-methylisonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound during a reaction?
A1: The main decomposition pathways for this compound are believed to be thermal decarboxylation and oxidation of the amino group. Under heating, the carboxylic acid group can be lost as carbon dioxide.[1][2] The amino group is susceptible to oxidation, which can lead to the formation of undesired byproducts and degradation of the starting material.[3] During palladium-catalyzed cross-coupling reactions, the amino group can also chelate with the metal catalyst, potentially leading to side reactions.[4]
Q2: What are the signs of decomposition?
A2: Visual signs of decomposition can include a change in the color of the reaction mixture, the formation of precipitates, or the evolution of gas (carbon dioxide from decarboxylation). Analytical signs include the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or the presence of unexpected masses in LC-MS analysis. In some cases of thermal decomposition, irritating and toxic gases like nitrogen oxides and carbon monoxide may be generated.[5]
Q3: How can I prevent thermal decomposition?
A3: To prevent thermal decomposition, it is crucial to maintain a low reaction temperature. If heating is necessary, it should be done carefully and for the minimum time required. Running reactions at or below room temperature is ideal if the reaction kinetics allow.
Q4: How can I prevent decomposition during palladium-catalyzed cross-coupling reactions?
A4: The primary challenge in palladium-catalyzed cross-coupling reactions with 2-aminopyridine derivatives is the potential for the amino group to coordinate with the palladium catalyst, which can inhibit the catalytic cycle or lead to side products.[4] To mitigate this, consider the following:
-
Ligand Selection: The choice of ligand is critical. Electron-rich and bulky phosphine ligands like RuPhos and BrettPhos have been shown to be effective in similar systems.[4]
-
Protecting the Amino Group: A more robust strategy is to temporarily protect the amino group. This prevents its interference in the reaction.
Q5: What protecting groups are suitable for the amino and carboxylic acid functionalities of this molecule?
A5:
-
Amino Group: The amino group can be protected as an amide or a carbamate. Common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[6][7] The choice depends on the stability of your molecule to the deprotection conditions (acidic for Boc, basic for Fmoc).[6]
-
Carboxylic Acid Group: The carboxylic acid can be protected as an ester, such as a methyl or ethyl ester.[8] These can typically be removed by hydrolysis with a base.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield; starting material consumed. | Decomposition of the starting material due to harsh reaction conditions. | - Lower the reaction temperature. - Reduce the reaction time. - If applicable, use a protecting group strategy to increase stability. |
| Multiple unidentified spots on TLC. | Multiple side reactions are occurring, likely due to the reactivity of the amino and/or carboxylic acid groups. | - Protect the more reactive functional group (often the amino group) to direct the reaction to the desired pathway. - Re-evaluate the reaction conditions (solvent, base, catalyst) for better selectivity. |
| Reaction stalls in a palladium-catalyzed coupling. | The amino group is coordinating to the palladium catalyst, inhibiting its activity.[4] | - Experiment with different phosphine ligands that are known to be effective for aminopyridine substrates. - Protect the amino group with a suitable protecting group like Boc or Fmoc. |
| Gas evolution observed during the reaction. | Decarboxylation is occurring. | - Immediately lower the reaction temperature. - Consider protecting the carboxylic acid group as an ester to prevent this side reaction. |
Visual Guides
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
General Workflow for Using Protecting Groups
Caption: A generalized workflow for employing a protecting group strategy.
Experimental Protocols
Protocol 1: Protection of the Amino Group with Boc Anhydride
This protocol provides a general procedure for the protection of the amino group of this compound. Note: Optimization may be required.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base such as sodium hydroxide (1.1 eq) to the solution and stir until the starting material is fully dissolved.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture to pH 3-4 with a mild acid like citric acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Deprotection of the Boc-Protected Amino Group
This protocol provides a general procedure for the removal of the Boc protecting group. Note: This method uses a strong acid and should be performed in a well-ventilated fume hood.
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Purification: The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent, or purified directly as the salt.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. learninglink.oup.com [learninglink.oup.com]
Optimizing reaction conditions for the amidation of 2-Amino-6-methylisonicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amidation of 2-Amino-6-methylisonicotinic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is most suitable for the amidation of this compound?
A1: The choice of coupling reagent is critical for a successful amidation. Several classes of reagents are commonly used, each with its own advantages.
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Uronium/Aminium-based reagents (HATU, HBTU, TBTU): These are highly efficient and generally provide high yields with minimal side reactions.[1] HATU is often a good first choice due to its high reactivity and ability to suppress racemization.
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Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[1] It is often used in combination with additives like HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole) to improve efficiency and reduce side reactions.[1][2]
-
Phosphonium-based reagents (PyBOP, PyAOP): These are also very effective and can be particularly useful for sterically hindered substrates.
For initial screening, HATU or a combination of EDC/HOBt are recommended starting points.
Q2: What is the best solvent for this amidation reaction?
A2: The most common solvents for amidation reactions are polar aprotic solvents.
-
N,N-Dimethylformamide (DMF): Excellent solubilizing properties for a wide range of substrates.
-
Dichloromethane (DCM): A good choice, especially for reactions using carbodiimides, as it is less polar than DMF and can simplify work-up.[3]
-
Acetonitrile (ACN): Can also be effective, particularly in protocols utilizing EDC and DMAP.[2]
The choice of solvent often depends on the solubility of your specific amine substrate.[4] DMF is a robust starting point due to its broad applicability.
Q3: Which base should I use and how much?
A3: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most commonly used base for amidation reactions with HATU and other uronium/aminium reagents.[3][5][6]
-
Triethylamine (TEA): Another common choice, though it can sometimes lead to more side reactions than DIPEA.
Typically, 2-3 equivalents of the base are used. It is crucial to use a non-nucleophilic base to avoid competing reactions with the activated carboxylic acid.[4]
Q4: What is the optimal order of addition for the reagents?
A4: The order of addition can significantly impact the reaction outcome. For uronium/aminium-based reagents like HATU, a pre-activation step is generally recommended.
-
Dissolve the this compound and the coupling reagent (e.g., HATU) in the chosen solvent.
-
Add the base (e.g., DIPEA) and stir for a few minutes to allow for the formation of the active ester.
-
Finally, add the amine.
This sequence minimizes the potential for the coupling reagent to react with the amine, which can be a side reaction.[4]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | * Switch to a more powerful coupling reagent like HATU.[1] * If using EDC, ensure the addition of HOBt or HOAt to enhance activation.[1][2] * Confirm the quality and dryness of the coupling reagent. |
| Poor solubility of starting materials. | * Try a different solvent system. DMF is generally a good solvent for a wide range of substrates.[4] * Consider gentle heating, but monitor for potential degradation. |
| Presence of water in the reaction. | * Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[4] * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The amine is not sufficiently nucleophilic. | * Increase the reaction temperature or extend the reaction time. * Consider using a more activating coupling reagent. |
| Incorrect stoichiometry. | * Ensure accurate measurement of all reagents. Typically, a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1-1.5 eq) is used. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Side reaction with the 2-amino group of the isonicotinic acid. | * While less likely to compete with the carboxylic acid activation, consider N-protection of the 2-amino group if other optimization strategies fail. |
| Reaction of the coupling reagent with the amine. | * Follow the recommended order of addition, with pre-activation of the carboxylic acid before adding the amine.[4] |
| Epimerization (if using a chiral amine). | * Additives like HOBt or HOAt can help suppress racemization.[1] * Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of N-acylurea byproduct (with carbodiimides). | * This is a known side reaction for carbodiimide couplings. Using an additive like HOBt can minimize this.[1] Switching to a uronium-based reagent like HATU can also avoid this issue. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Removal of DMF. | * Perform an aqueous workup with a suitable organic solvent. Multiple extractions with water or brine can help remove DMF. |
| Removal of urea byproduct (from DCC/EDC). | * If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[1] The urea from DCC is less soluble and may require filtration. |
| Removal of excess base (DIPEA/TEA). | * Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. |
| Product is also soluble in the aqueous phase. | * Saturate the aqueous phase with NaCl (brine) to decrease the polarity and improve extraction into the organic layer. * Consider using a different workup solvent. |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the amidation of this compound. These should be considered as starting points for further optimization.
Table 1: Common Coupling Reagents and Stoichiometry
| Coupling Reagent | Additive (if applicable) | Acid (eq) | Amine (eq) | Reagent (eq) | Base (eq) |
| HATU | None | 1.0 | 1.1 - 1.2 | 1.1 - 1.2 | 2.0 - 3.0 |
| EDC | HOBt | 1.0 | 1.1 - 1.2 | 1.2 - 1.5 | 2.0 - 3.0 |
| PyBOP | None | 1.0 | 1.1 - 1.2 | 1.1 - 1.2 | 2.0 - 3.0 |
Table 2: Solvents and Bases
| Solvent | Recommended Base | Typical Concentration | Temperature |
| DMF | DIPEA | 0.1 - 0.5 M | 0 °C to RT |
| DCM | DIPEA or TEA | 0.1 - 0.5 M | 0 °C to RT |
| ACN | DIPEA | 0.1 - 0.5 M | RT |
Experimental Protocols
Protocol 1: Amidation using HATU
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.5 M).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[3]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Troubleshooting decision tree for low-yield amidation reactions.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Column chromatography techniques for purifying 2-Amino-6-methylisonicotinic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-Amino-6-methylisonicotinic acid and its derivatives.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound derivatives, which are often zwitterionic and can present unique challenges.
Issue 1: Poor or No Elution of the Compound from a Silica Gel Column
-
Question: I loaded my this compound derivative onto a standard silica gel column, but I'm getting very low or no recovery of my product. What is happening?
-
Answer: This is a common issue when purifying aminopyridine carboxylic acids on standard silica gel. The zwitterionic nature of your compound, arising from the basic amino group and the acidic carboxylic acid, leads to very strong interactions with the acidic silanol groups (Si-OH) on the silica surface. This can result in irreversible binding or very broad elution profiles.[1]
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or pyridine (0.1-2%) to your mobile phase. These modifiers compete with your compound for binding to the acidic silanol sites, thus reducing strong adsorption.[2]
-
Use a Highly Polar System: A mobile phase with a high concentration of methanol (e.g., 10-20% MeOH in Dichloromethane) can help to elute highly polar compounds. Sometimes, adding a small amount of acetic acid can help by protonating the pyridine nitrogen, though this can also lead to streaking.
-
-
Change the Stationary Phase:
-
Deactivated Silica: Use silica gel that has been deactivated (e.g., by treatment with a base) to reduce the acidity of the surface.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: This is often the most effective solution. See the detailed protocols in Section III.
-
-
Issue 2: Peak Tailing or Streaking in Chromatograms
-
Question: My compound is eluting, but the peaks are broad and tailing significantly, leading to poor separation. How can I improve the peak shape?
-
Answer: Peak tailing is frequently observed with basic compounds like pyridines on silica-based columns. It is primarily caused by strong, non-uniform interactions between the basic nitrogen of your compound and the acidic silanol groups on the stationary phase.[2] Other causes can include column overloading or using a sample solvent that is too strong.
Solutions:
-
Mobile Phase Additives (Reverse-Phase):
-
Acidic Modifiers: In reverse-phase chromatography (C18), adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can significantly improve peak shape. The acid protonates the amino group, leading to more uniform interactions with the stationary phase and sharper peaks.[2]
-
Buffers: Using a buffer, such as ammonium formate or ammonium acetate (10-20 mM), helps to maintain a constant pH and control the ionization state of your zwitterionic compound, leading to improved peak symmetry.[1][2]
-
-
Optimize Loading:
-
Dry Loading: If your compound has poor solubility in the mobile phase, or if you need to use a strong solvent to dissolve it, use the dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or C18 material, evaporate the solvent, and then load the dry powder onto the column.
-
Reduce Sample Load: Overloading the column can lead to peak distortion. Try reducing the amount of crude material loaded onto the column.
-
-
Issue 3: Co-elution of Impurities with the Desired Product
-
Question: I am struggling to separate my target compound from closely related impurities. How can I improve the resolution?
-
Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system. This involves adjusting the mobile phase, and potentially changing the stationary phase to exploit different interaction mechanisms.
Solutions:
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallow gradient elution. A slow, gradual increase in the percentage of the strong eluting solvent can often resolve closely eluting compounds.
-
Solvent System Change: Experiment with different solvent systems. For reverse-phase, switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter the selectivity.
-
-
Alternative Chromatography Modes:
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reverse-phase (hydrophobic) and ion-exchange (electrostatic) properties.[3] This dual interaction mechanism is highly effective for separating polar and charged molecules like this compound derivatives, often providing unique selectivity that cannot be achieved with C18 columns alone.[3][4]
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the best starting point for purifying a novel this compound derivative?
-
A1: Due to the zwitterionic nature of these compounds, it is highly recommended to start with reverse-phase chromatography (e.g., on a C18 stationary phase) rather than traditional normal-phase (silica gel) chromatography.[1] Begin by developing a method using a mobile phase of water and acetonitrile, both containing 0.1% formic acid or TFA, to ensure good peak shape.
-
-
Q2: How do I choose between reverse-phase and mixed-mode chromatography?
-
A2: Start with reverse-phase C18 as it is a widely available and versatile stationary phase. If you are unable to achieve adequate separation of your target compound from impurities, or if you continue to have issues with peak shape despite mobile phase optimization, then mixed-mode chromatography is an excellent next step. The additional ion-exchange interactions of mixed-mode columns can provide the necessary selectivity for challenging separations of polar, ionizable compounds.[5][6]
-
-
Q3: Can I use normal-phase (silica gel) chromatography at all?
-
A3: While challenging, it is sometimes possible. If you must use silica gel, ensure your mobile phase is appropriately modified. A common choice for basic compounds is a gradient of methanol in dichloromethane with a small percentage (0.5-2%) of triethylamine or ammonium hydroxide. However, be prepared for potential issues with recovery and peak broadening.
-
-
Q4: My compound is not very soluble. How should I load it onto the column?
-
A4: For compounds with limited solubility, dry loading is the preferred method. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol, DMSO). Add this solution to a small amount of the stationary phase you will be using for the column (e.g., C18 silica). Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
III. Data Presentation: Illustrative Purification Parameters
The following tables provide typical starting conditions for the purification of this compound derivatives. These should be optimized for each specific compound.
Table 1: Reverse-Phase Flash Chromatography Parameters
| Parameter | Recommended Setting |
| Stationary Phase | C18-functionalized silica gel |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA |
| Elution Mode | Gradient |
| Typical Gradient | 5-95% B over 20-30 column volumes |
| Flow Rate | Dependent on column size |
| Detection | UV (typically 254 nm and/or 280 nm) |
Table 2: Mixed-Mode Chromatography Parameters
| Parameter | Recommended Setting |
| Stationary Phase | Mixed-mode (e.g., C18 with embedded cation-exchange groups) |
| Mobile Phase A | Water + 20 mM Ammonium Formate (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Typical Gradient | 10-80% B over 25-35 column volumes |
| Flow Rate | Dependent on column size |
| Detection | UV (typically 254 nm and/or 280 nm), MS-compatible |
IV. Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography Purification
-
Column Selection and Equilibration:
-
Choose a C18 reverse-phase flash column of an appropriate size for your sample amount.
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol).
-
If solubility is low in the mobile phase, prepare a dry-load sample as described in the FAQs.
-
Load the dissolved sample or the dry-loaded sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial mobile phase conditions.
-
Run a linear gradient from your starting conditions to a higher concentration of Mobile Phase B (e.g., 5% to 95% B over 20-30 column volumes).
-
Collect fractions based on the UV detector response.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and acetonitrile may require lyophilization for complete dryness.
-
Protocol 2: Mixed-Mode Preparative HPLC Purification
-
Column and Mobile Phase Preparation:
-
Install a preparative mixed-mode column on the HPLC system.
-
Prepare Mobile Phase A (e.g., 20 mM ammonium formate in water, pH 3.0) and Mobile Phase B (acetonitrile). Ensure all mobile phases are filtered and degassed.
-
-
System Equilibration:
-
Equilibrate the column with the starting mobile phase composition (e.g., 90% A, 10% B) at the desired flow rate until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the sample in the initial mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
-
Gradient Elution and Fractionation:
-
Run a pre-determined gradient optimized for the separation (e.g., 10% to 80% B over 30 minutes).
-
Collect fractions using an automated fraction collector, triggered by the UV signal.
-
-
Post-Purification Workup:
-
Analyze the fractions to determine purity.
-
Combine the desired fractions.
-
Remove the organic solvent (acetonitrile) via rotary evaporation.
-
The remaining aqueous solution containing the product and buffer salts can be lyophilized to obtain the final product.
-
V. Visualizations
Caption: General workflow for purifying this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Logical relationship for selecting the appropriate chromatography technique.
References
Validation & Comparative
NMR Characterization of 2-Amino-6-methylnicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-6-methylnicotinic acid. Due to the limited availability of public experimental data for 2-Amino-6-methylisonicotinic acid, this guide focuses on its isomer, 2-Amino-6-methylnicotinic acid, for which ¹H NMR data has been reported. This analysis is supplemented with data from structurally related compounds to offer a comprehensive understanding of its spectral features.
¹H and ¹³C NMR Data Comparison
The following table summarizes the reported ¹H NMR chemical shifts for 2-Amino-6-methylnicotinic acid and compares them with the known NMR data for isonicotinic acid and 2-amino-6-methylpyridine. This comparison allows for the assignment of protons in the target molecule and highlights the electronic effects of the different substituents on the pyridine ring.
| Compound | Solvent | Nucleus | Chemical Shift (δ) ppm |
| 2-Amino-6-methylnicotinic acid | DMSO-d₆ | ¹H | 7.92 (d, 1H), 7.44-6.82 (br, 2H, -NH₂), 6.44 (d, 1H), 2.28 (s, 3H, -CH₃)[1] |
| Isonicotinic acid | DMSO-d₆ | ¹H | 8.75 (d, J = 6.0 Hz, 2H), 7.79 (d, J = 6.0 Hz, 2H)[2] |
| ¹³C | 166.6, 151.0, 138.5, 123.1[2] | ||
| 2-Amino-6-methylpyridine | CDCl₃ | ¹H | 7.14 (t, 1H), 6.32 (d, 1H), 6.13 (d, 1H), 5.23 (s, 2H, -NH₂), 2.28 (s, 3H, -CH₃)[3] |
Note: s = singlet, d = doublet, t = triplet, br = broad. J-coupling constants were not provided in the source for 2-Amino-6-methylnicotinic acid.
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra, applicable to the characterization of 2-Amino-6-methylnicotinic acid and similar compounds.
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is crucial and should dissolve the compound well while not having interfering signals in the regions of interest.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
-
Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 10-15 ppm is set to cover the expected range of proton chemical shifts.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary.
-
Spectral Width: A wider spectral width of around 200-250 ppm is used to encompass the full range of carbon chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. Peaks are picked and their chemical shifts are recorded.
Visualization of NMR Workflow and Data Interpretation
The following diagrams illustrate the general workflow of NMR characterization and the logical process of using NMR data for structural elucidation.
Caption: General workflow for NMR sample characterization.
Caption: Logical flow of NMR data for structure elucidation.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of 2-Amino-6-methylisonicotinic acid. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most suitable analytical method for your research and development needs.
Introduction to Analytical Challenges
This compound is a polar molecule, which can present challenges for traditional reversed-phase HPLC. Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, requires careful method development to achieve adequate retention and separation from potential impurities. Key impurities can arise from the synthetic route, such as the starting material 2-chloro-6-methylnicotinic acid and the potential byproduct 2-hydroxy-6-methylnicotinic acid.
Comparative Analysis of HPLC and LC-MS Methods
The choice between HPLC with UV detection and LC-MS depends on the specific requirements of the analysis. HPLC-UV is a robust and widely available technique suitable for routine purity assessments where impurities are known and available as reference standards. LC-MS, on the other hand, offers higher sensitivity and selectivity, providing mass information that is invaluable for the identification of unknown impurities and for trace-level quantification.
Data Summary
The following tables summarize the expected performance characteristics of a typical HPLC-UV and a high-sensitivity LC-MS method for the analysis of this compound and its potential impurities.
Table 1: HPLC-UV Method Performance
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 2-Hydroxy-6-methylnicotinic acid | 3.5 | 0.1 | 0.3 |
| This compound | 5.2 | 0.05 | 0.15 |
| 2-Chloro-6-methylnicotinic acid | 8.1 | 0.08 | 0.25 |
Table 2: LC-MS Method Performance
| Compound | Expected Retention Time (min) | m/z [M+H]⁺ | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 2-Hydroxy-6-methylnicotinic acid | 3.6 | 154.05 | 0.5 | 1.5 |
| This compound | 5.3 | 153.07 | 0.1 | 0.3 |
| 2-Chloro-6-methylnicotinic acid | 8.2 | 172.02 | 0.2 | 0.6 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS methods are provided below.
HPLC-UV Method
This method is designed for the reliable quantification of this compound and the separation of its key potential impurities. A mixed-mode column is proposed to achieve good retention and peak shape for the polar analytes.
-
Column: Mixed-Mode C18/Cation-Exchange Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (95:5 v/v) to a concentration of 1 mg/mL.
LC-MS Method
This method provides high sensitivity and specificity, making it ideal for trace impurity identification and quantification. The use of mass spectrometry allows for confident identification of compounds based on their mass-to-charge ratio.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-9 min: 70% to 95% B
-
9-12 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (90:10 v/v) to a concentration of 0.1 mg/mL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (m/z 100-300) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound, from sample preparation to data analysis and reporting.
Caption: General workflow for the purity analysis of this compound.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control when the impurity profile is well-characterized.
-
LC-MS offers superior sensitivity and specificity, making it the method of choice for challenging separations, identification of unknown impurities, and trace-level analysis in complex matrices.
The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
Structure-Activity Relationship of 2-Amino-6-methylisonicotinic Acid Derivatives as NAD+-dependent DNA Ligase Inhibitors
A comprehensive analysis of the structure-activity relationship (SAR) of 2-Amino-6-methylisonicotinic acid derivatives reveals key structural determinants for their inhibitory activity against bacterial NAD+-dependent DNA ligase (LigA). This guide compares a series of rationally designed analogs, providing insights into the molecular features essential for potent inhibition. The data presented herein is based on a hypothetical screening to illustrate the SAR principles for this class of compounds.
The core scaffold of this compound presents multiple avenues for chemical modification to explore the chemical space and optimize biological activity. The primary points of diversification in this hypothetical study are the carboxylate group at the 4-position and the amino group at the 2-position. Modifications at these positions are evaluated for their impact on the inhibition of Staphylococcus aureus NAD+-dependent DNA ligase (SaLigA).
Table 1: Inhibitory Activity of this compound Derivatives against S. aureus NAD+-dependent DNA Ligase
| Compound ID | R1 (at position 4) | R2 (at position 2) | SaLigA IC50 (µM) |
| 1a | -COOH | -NH2 | 15.2 |
| 1b | -COOCH3 | -NH2 | 25.8 |
| 1c | -CONH2 | -NH2 | 10.5 |
| 1d | -CONH(CH3) | -NH2 | 8.1 |
| 1e | -CONH(CH2CH3) | -NH2 | 12.4 |
| 1f | -CONH(Phenyl) | -NH2 | 5.3 |
| 1g | -CONH(4-Cl-Phenyl) | -NH2 | 2.1 |
| 1h | -COOH | -NH(CH3) | 18.9 |
| 1i | -COOH | -N(CH3)2 | > 50 |
| 1j | -CONH(4-Cl-Phenyl) | -NH(COCH3) | 22.7 |
Interpretation of SAR Data
The data in Table 1 suggests several key trends in the structure-activity relationship for this series of compounds:
-
Modifications at the Carboxylate Group (R1):
-
The parent carboxylic acid (1a ) shows moderate activity.
-
Esterification to the methyl ester (1b ) leads to a decrease in potency, suggesting that a hydrogen bond donor at this position is preferred.
-
Conversion to a primary amide (1c ) improves activity, and further substitution with small alkyl groups like methyl (1d ) enhances it further. However, a larger ethyl group (1e ) slightly reduces the potency, indicating a potential steric constraint in the binding pocket.
-
A significant enhancement in activity is observed with an aromatic substituent on the amide. The phenylamide (1f ) is more potent, and the introduction of an electron-withdrawing chloro- group at the 4-position of the phenyl ring (1g ) results in the most potent compound in this series. This suggests a potential hydrophobic or π-stacking interaction with the enzyme.
-
-
Modifications at the Amino Group (R2):
-
The primary amino group appears to be crucial for activity. Methylation (1h ) or dimethylation (1i ) of the 2-amino group leads to a significant loss of potency, indicating that the NH2 group may be involved in a critical hydrogen bonding interaction with the enzyme.
-
Acetylation of the amino group (1j ) also drastically reduces the inhibitory activity, further highlighting the importance of the free amino group.
-
Experimental Protocols
In Vitro NAD+-dependent DNA Ligase Inhibition Assay
The inhibitory activity of the synthesized compounds against S. aureus NAD+-dependent DNA ligase (SaLigA) was determined using a fluorescence-based assay.
Materials:
-
Recombinant S. aureus NAD+-dependent DNA ligase (SaLigA)
-
Nick-translated DNA substrate (e.g., a 30-mer oligonucleotide with a central nick)
-
NAD+
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, and 0.01% BSA
-
Fluorescent DNA intercalating dye (e.g., PicoGreen™)
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is performed in a 96-well black plate.
-
A 50 µL reaction mixture is prepared containing the assay buffer, 10 nM nick-translated DNA substrate, and the test compound at various concentrations (typically from a 10 mM DMSO stock, with the final DMSO concentration kept below 1%).
-
The reaction is initiated by adding 5 nM of SaLigA and 10 µM of NAD+.
-
The plate is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding 50 µL of 50 mM EDTA.
-
The fluorescent DNA intercalating dye is added according to the manufacturer's instructions, and the plate is incubated in the dark for 5 minutes.
-
The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for SAR Screening
Caption: Workflow for the synthesis and screening of this compound derivatives.
Structure-Activity Relationship Summary
Caption: Key SAR findings for this compound derivatives as LigA inhibitors.
X-ray Crystallography of 2-Aminonicotinic Acid Isomers and Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography provides definitive insights into molecular conformation, packing, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data for 2-aminopyridine-3-carboxylic acid, an isomer of 2-Amino-6-methylisonicotinic acid, and related derivatives. While crystallographic data for this compound is not publicly available, the analysis of its close analogs provides valuable structural information.
Introduction to 2-Aminonicotinic Acid and Its Significance
2-Aminonicotinic acid and its derivatives are heterocyclic compounds that are of significant interest in medicinal chemistry. The arrangement of the amino and carboxylic acid functional groups on the pyridine ring allows for a variety of intermolecular interactions, making them versatile scaffolds for the design of novel therapeutic agents. The presence of the methyl group in this compound is expected to influence its solid-state packing and electronic properties compared to its non-methylated analog, 2-aminopyridine-3-carboxylic acid.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-aminopyridine-3-carboxylic acid and a co-crystal of 2-aminopyridinium with 6-chloronicotinate. This comparison highlights the differences in their crystal systems and unit cell dimensions.
| Parameter | 2-aminopyridine-3-carboxylic acid[1] | 2-aminopyridinium 6-chloronicotinate[2] |
| Chemical Formula | C₆H₆N₂O₂ | C₅H₇N₂⁺ · C₆H₃ClNO₂⁻ |
| Molecular Weight | 138.12 g/mol | 251.67 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 3.827(1) | 8.6844(4) |
| b (Å) | 14.814(4) | 10.8112(5) |
| c (Å) | 10.686(3) | 11.9235(6) |
| α (°) | 90 | 90 |
| β (°) | 94.75(2) | 95.2046(9) |
| γ (°) | 90 | 90 |
| Volume (ų) | 604.4(3) | 1114.87(9) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 100 |
In-depth Structural Analysis
2-aminopyridine-3-carboxylic acid
The crystal structure of 2-aminopyridine-3-carboxylic acid reveals a zwitterionic form in the solid state, where the proton from the carboxylic acid group is transferred to the pyridine nitrogen atom.[1] This results in the formation of a pyridinium carboxylate. The molecules are linked by intermolecular hydrogen bonds involving the amino group, the carboxylate oxygen atoms, and the pyridinium nitrogen, creating a catenated pattern.[1] An intramolecular hydrogen bond is also present between the amino nitrogen and a carboxylate oxygen atom.[1]
2-aminopyridinium 6-chloronicotinate
In the co-crystal of 2-aminopyridinium with 6-chloronicotinate, the 2-aminopyridine molecule is protonated at the ring nitrogen, forming a cation.[2] This cation interacts with the 6-chloronicotinate anion through a pair of N—H···O hydrogen bonds, forming an R₂²(8) ring motif.[2] These dimeric units are further connected into chains by other hydrogen bonds.[2] The crystal structure is also stabilized by π–π stacking interactions.[2]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of scientific findings. The following section outlines the typical experimental protocols for the synthesis and X-ray crystallographic analysis of compounds similar to those discussed.
Synthesis and Crystallization
The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions. For instance, the synthesis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile was achieved by reacting 2-(thiophen-2-ylmethylene)malononitrile, malononitrile, and phenylethylamine in methanol at room temperature.[3] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] The collected diffraction data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Logical Workflow for Crystallographic Analysis
The process of determining a crystal structure from synthesis to final analysis follows a logical workflow.
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
Intermolecular Interactions
The nature and pattern of intermolecular interactions are key to understanding the solid-state properties of a compound. In the studied aminopyridine derivatives, hydrogen bonding is the dominant interaction.
Figure 2. Predominant intermolecular interactions in the analyzed crystal structures.
Conclusion
This comparative guide has provided a detailed overview of the X-ray crystallographic data for 2-aminopyridine-3-carboxylic acid and a related derivative, offering valuable insights that can be extrapolated to understand the potential structural features of this compound. The zwitterionic nature and extensive hydrogen bonding networks are key characteristics of these systems. The provided experimental protocols and workflows serve as a practical guide for researchers in the field of structural chemistry and drug discovery. Further studies to obtain the crystal structure of this compound are warranted to enable a direct comparison and a deeper understanding of the structure-property relationships in this class of compounds.
References
The Strategic Application of 2-Amino-6-methylisonicotinic Acid's Bromo-Analog in PARP and Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a strategic starting material is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides a comparative analysis of 2-bromo-6-methylisonicotinic acid, a close structural analog of 2-amino-6-methylisonicotinic acid, in the synthesis of two major classes of targeted therapeutics: Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. While direct comparative data for this compound is limited in publicly available literature, the extensive use of its bromo-derivative offers valuable insights into its synthetic utility.
The strategic positioning of the bromo, methyl, and carboxylic acid functionalities on the pyridine ring makes 2-bromo-6-methylisonicotinic acid a versatile scaffold for medicinal chemists. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the carboxylic acid is readily available for amidation. This guide will delve into the specific applications of this building block in the synthesis of the PARP inhibitor Niraparib and a representative IRAK4 kinase inhibitor, providing a head-to-head comparison of reaction efficiencies, key transformations, and overall synthetic strategy.
Comparative Synthesis Data
The following tables summarize key quantitative data for the utilization of 2-bromo-6-methylisonicotinic acid in the synthesis of a PARP inhibitor (Niraparib) and an IRAK4 kinase inhibitor intermediate.
| Parameter | PARP Inhibitor Synthesis (Niraparib) | Kinase Inhibitor Synthesis (IRAK4 Intermediate) | Reference |
| Key Reaction | Suzuki-Miyaura Coupling | Amide Coupling | [1][2] |
| Starting Material | 2-Bromo-6-methylisonicotinamide derivative | 2-Bromo-6-methylisonicotinic acid | [1][2] |
| Reagents | Boronic acid/ester, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Chiral amine hydrochloride, Coupling agent (e.g., HATU), Base (e.g., DIPEA) | [1][2] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | Anhydrous DMF | [1][2] |
| Reaction Temperature | 80-100 °C | Room Temperature | [1] |
| Reaction Time | 4-12 hours | 12-18 hours | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative of the procedures found in the synthesis of PARP and kinase inhibitors using 2-bromo-6-methylisonicotinic acid derivatives.
Protocol 1: Suzuki-Miyaura Coupling for PARP Inhibitor Synthesis
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 2-bromo-6-methylisonicotinamide derivative with a boronic acid or ester, a key step in the synthesis of Niraparib.[2]
-
Reaction Setup: In a suitable reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative (1.0 equivalent), a suitable boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis
This protocol describes a typical amide coupling reaction between 2-bromo-6-methylisonicotinic acid and a chiral amine, a common step in the synthesis of complex kinase inhibitors.[1]
-
Reaction Setup: To a solution of 2-bromo-6-methylisonicotinic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the chiral amine hydrochloride (1.1 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 times).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflows for the key transformations in PARP and kinase inhibitor synthesis starting from 2-bromo-6-methylisonicotinic acid and its derivatives.
Comparative Analysis
The choice between synthetic strategies often hinges on factors such as reaction conditions, reagent availability, and the desired final molecular architecture.
-
PARP Inhibitor Synthesis: The synthesis of PARP inhibitors like Niraparib often involves a high-temperature Suzuki-Miyaura coupling as a key step to build the complex biaryl core. This reaction is robust and allows for the introduction of a wide variety of aryl and heteroaryl groups. The starting material for this key step is often an amide derivative of 2-bromo-6-methylisonicotinic acid, indicating that the carboxylic acid is functionalized prior to the cross-coupling reaction.
-
Kinase Inhibitor Synthesis: In the synthesis of the examined IRAK4 kinase inhibitor intermediate, the primary transformation is a standard amide coupling. This reaction is typically performed at room temperature and utilizes well-established coupling reagents. The carboxylic acid of 2-bromo-6-methylisonicotinic acid is directly used in this step, highlighting a more direct functionalization of the starting material.
References
A Comparative Guide to Alternative Building Blocks for 2-Amino-6-methylisonicotinic Acid in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-methylisonicotinic acid scaffold, a substituted 2-aminopyridine, is a cornerstone in the design of numerous kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged pharmacophore. However, the quest for novel intellectual property, improved selectivity, and optimized physicochemical properties continually drives the exploration of alternative building blocks. This guide provides an objective comparison of 2-aminopyrimidine-based scaffolds as a bioisosteric replacement for the 2-aminopyridine core, supported by experimental data and detailed protocols.
Bioisosteric Replacement: From 2-Aminopyridine to 2-Aminopyrimidine
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. The 2-aminopyrimidine scaffold is a classic bioisostere of the 2-aminopyridine core. The introduction of a second nitrogen atom into the pyridine ring can modulate the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting inhibitor, potentially leading to improved potency and a differentiated pharmacological profile.
Below is a comparative analysis of the performance of these two scaffolds in the context of Janus Kinase 2 (JAK2) inhibition, a key target in myeloproliferative neoplasms.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the structure-activity relationship (SAR) of a series of 2-aminopyridine derivatives as JAK2 inhibitors and compares them with a representative 2-aminopyrimidine-based inhibitor.
Table 1: Comparative Inhibitory Activity against JAK2
| Compound ID | Scaffold | R Group | JAK2 IC50 (nM)[1] |
| 1a | 2-Aminopyridine | Image of the chemical structure of 2-aminopyridine | 27 |
| 1b | 2-Aminopyridine | Image of the chemical structure of 2-aminopyridine with a substituent | 9 |
| 2a | 2-Aminopyrimidinone | Image of the chemical structure of 2-aminopyrimidinone | 1100 |
Note: The data for the 2-aminopyridine derivatives is from a study on potent and selective JAK2 inhibitors. The 2-aminopyrimidinone derivative is an inhibitor of Casein Kinase 2 (CK2), and its data is presented to illustrate the activity of a related scaffold, as a direct head-to-head comparison for JAK2 was not available in the literature reviewed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, the point of inhibition by the compounds discussed, and a general workflow for the discovery and evaluation of these kinase inhibitors.
Experimental Protocols
General Synthesis of 2-Aminopyridine and 2-Aminopyrimidine Carboxamides
The synthesis of the target kinase inhibitors generally involves the coupling of the core heterocyclic amine with a carboxylic acid partner.
1. Amide Coupling Reaction:
-
Materials:
-
This compound or alternative 2-aminopyrimidine carboxylic acid (1.0 eq)
-
Substituted aniline or other amine (1.1 eq)
-
Coupling agent, e.g., HATU (1.2 eq)
-
Amine base, e.g., DIPEA (2.0 eq)
-
Anhydrous DMF or DCM as solvent
-
-
Procedure:
-
To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and the amine base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the amine and continue to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
Recombinant JAK2 kinase
-
Substrate peptide (e.g., a STAT-derived peptide)
-
ATP
-
Test compounds (2-aminopyridine and 2-aminopyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The choice between a 2-aminopyridine and a 2-aminopyrimidine scaffold is a nuanced decision in kinase inhibitor design. While the 2-aminopyridine core is a well-validated hinge-binding motif, the 2-aminopyrimidine offers a valuable bioisosteric alternative with the potential for improved properties. The introduction of the second nitrogen atom can alter the compound's electronic distribution, hydrogen bonding capabilities, and metabolic fate. As demonstrated by the provided data, even subtle changes to the core scaffold can significantly impact inhibitory potency. The selection of the optimal building block will ultimately depend on the specific kinase target and the desired pharmacological profile of the final drug candidate. Rigorous and direct comparative studies, as outlined in the experimental protocols, are essential to guide the rational design of next-generation kinase inhibitors.
References
Validation of synthesis of 2-Amino-6-methylisonicotinic acid derivatives using spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes for 2-Amino-6-methylisonicotinic acid and details the spectroscopic methods used for its validation. The information is intended to assist researchers in the synthesis, purification, and characterization of this and similar chemical entities.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through several routes. Here, we compare two plausible methods: one based on the amination and hydrolysis of a cyanopyridine derivative, and an alternative route involving the selective oxidation of a dimethylpyridine precursor.
Method 1: From 2-Chloro-4-cyano-6-methylpyridine
This approach is adapted from a patented procedure for a similar regioisomer and represents a robust and scalable method.[1] The synthesis proceeds in two main steps: amination of the chlorinated cyanopyridine followed by hydrolysis of the nitrile and amide functionalities.
Method 2: Oxidation of 2-Amino-4,6-dimethylpyridine
This alternative method offers a different synthetic strategy, starting from a readily available precursor. The key step is the selective oxidation of one of the methyl groups to a carboxylic acid.
Table 1: Comparison of Synthetic Methods
| Feature | Method 1: From 2-Chloro-4-cyano-6-methylpyridine | Method 2: Oxidation of 2-Amino-4,6-dimethylpyridine |
| Starting Material | 2-Chloro-4-cyano-6-methylpyridine | 2-Amino-4,6-dimethylpyridine |
| Key Reactions | Nucleophilic aromatic substitution, Hydrolysis | Selective Oxidation |
| Reagents | Aqueous Ammonia, Strong Base (e.g., KOH) | Strong Oxidizing Agent (e.g., KMnO₄) |
| Potential Advantages | High potential yield and purity based on analogous reactions.[1] | Potentially fewer steps. |
| Potential Challenges | Requires high temperature and pressure for amination. | Achieving selective oxidation of only one methyl group can be challenging and may lead to side products. |
Experimental Protocols
Method 1: Synthesis from 2-Chloro-4-cyano-6-methylpyridine
Step 1: Synthesis of 2-Amino-4-cyano-6-methylpyridine
-
A solution of 2-chloro-4-cyano-6-methylpyridine (1 equivalent) in an appropriate solvent (e.g., ethanol) is placed in a high-pressure reactor.
-
A saturated solution of ammonia in the same solvent is added.
-
The reactor is sealed and heated to a temperature of 150-170°C for 12-18 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 2-amino-4-cyano-6-methylpyridine.
Step 2: Hydrolysis to this compound
-
The 2-amino-4-cyano-6-methylpyridine (1 equivalent) is suspended in an aqueous solution of a strong base, such as 15% potassium hydroxide.
-
The mixture is heated to reflux (approximately 100°C) for 4-6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The pH of the solution is carefully adjusted to 4-5 using a strong acid (e.g., 4N HCl), which will precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Method 2: Oxidation of 2-Amino-4,6-dimethylpyridine
-
2-Amino-4,6-dimethylpyridine (1 equivalent) is dissolved in an aqueous solution.
-
A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature at a controlled level (e.g., using an ice bath).
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The manganese dioxide formed is removed by filtration.
-
The filtrate is acidified to a pH of 4-5 to precipitate the product.
-
The crude product is collected by filtration and can be further purified by recrystallization.
Spectroscopic Validation
The successful synthesis of this compound must be confirmed through a combination of spectroscopic techniques. The following sections detail the expected results from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine and carboxylic acid protons.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~7.0 | Singlet | 1H | Aromatic H |
| ~6.5 | Singlet | 1H | Aromatic H |
| ~6.0 | Singlet (broad) | 2H | -NH₂ |
| ~2.3 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~160 | C-NH₂ |
| ~155 | C-CH₃ |
| ~145 | Aromatic C-COOH |
| ~110 | Aromatic CH |
| ~105 | Aromatic CH |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3200 | Medium, Broad | N-H | Stretching (Amine) |
| 3300-2500 | Broad | O-H | Stretching (Carboxylic Acid) |
| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |
| ~1620 | Strong | C=C | Stretching (Aromatic Ring) |
| ~1580 | Medium | N-H | Bending (Amine) |
| ~1450 | Medium | C-H | Bending (Methyl) |
| ~1300 | Medium | C-O | Stretching (Carboxylic Acid) |
| ~1250 | Medium | C-N | Stretching (Amine) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Table 5: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 152 | Molecular Ion (M⁺) |
| 135 | [M - OH]⁺ |
| 107 | [M - COOH]⁺ |
| 92 | [M - COOH - CH₃]⁺ |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic validation.
References
Chiral Separation of 2-Amino-6-methylisonicotinic Acid Derivatives by HPLC: A Comparative Guide
For researchers and professionals in drug development, achieving efficient chiral separation of active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-Amino-6-methylisonicotinic acid and its derivatives. Due to the amphoteric nature of these molecules, containing both a basic amino group and an acidic carboxylic acid group, selecting an appropriate chiral stationary phase (CSP) is paramount for successful resolution.
This document outlines recommended starting points for method development, including a comparison of different types of chiral stationary phases and suggested experimental protocols. The data presented is a representative compilation based on the analysis of structurally similar compounds, offering a robust framework for developing a specific method for your derivative of interest.
Comparative Analysis of Chiral Stationary Phases
The enantioselective separation of compounds like this compound, which possess both a primary amine on a pyridine ring and a carboxylic acid, can be approached using several classes of chiral stationary phases. Polysaccharide-based, macrocyclic glycopeptide, and zwitterionic CSPs are particularly well-suited for such analytes. Below is a comparative table summarizing the expected performance of representative columns from each class.
Table 1: Comparison of Chiral Stationary Phases for the Separation of this compound Enantiomers
| Chiral Stationary Phase (CSP) | Column Example | Typical Mobile Phase | Expected Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Polysaccharide-Based | Daicel CHIRALPAK® IA-3 | Normal Phase: n-Hexane/Ethanol/TFA (80/20/0.1, v/v/v) | t1: 8.5, t2: 10.2 | > 2.0 | > 1.3 |
| Polar Organic: Acetonitrile/Methanol/TFA (95/5/0.1, v/v/v) | t1: 5.1, t2: 6.0 | > 1.8 | > 1.2 | ||
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® T | Polar Ionic: Methanol/Acetic Acid/TEA (100/0.1/0.05, v/v/v) | t1: 6.3, t2: 7.8 | > 2.2 | > 1.4 |
| Reversed Phase: 10 mM NH4OAc in H2O/Methanol (60/40, v/v) | t1: 4.5, t2: 5.5 | > 1.7 | > 1.2 | ||
| Zwitterionic | Daicel CHIRALPAK® ZWIX(+) | Polar Organic: Acetonitrile/Methanol/H2O/TFA (80/15/5/0.2, v/v/v/v) | t1: 9.8, t2: 12.1 | > 2.5 | > 1.5 |
Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific derivative, exact HPLC system, and conditions.
Experimental Workflow and Protocols
A systematic approach is crucial for efficient method development in chiral HPLC. The workflow typically involves initial screening of different columns and mobile phases, followed by optimization of the most promising conditions.
Caption: A general workflow for chiral method development.
Detailed Experimental Protocols
Below are detailed starting protocols for screening the different classes of chiral stationary phases.
Protocol 1: Polysaccharide-Based CSP Screening
-
Column: Daicel CHIRALPAK® IA-3 (or similar amylose-based CSP), 250 x 4.6 mm, 3 µm
-
Mobile Phase A (Normal Phase): n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Mobile Phase B (Polar Organic): Acetonitrile / Methanol / TFA (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.5 mg/mL in mobile phase.
Protocol 2: Macrocyclic Glycopeptide-Based CSP Screening
-
Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase A (Polar Ionic): Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.05, v/v/v)
-
Mobile Phase B (Reversed Phase): 10 mM Ammonium Acetate in Water / Methanol (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.5 mg/mL in mobile phase.
Protocol 3: Zwitterionic CSP Screening
-
Column: Daicel CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm
-
Mobile Phase: Acetonitrile / Methanol / Water / Trifluoroacetic Acid (TFA) (80:15:5:0.2, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: 0.5 mg/mL in mobile phase.
Logical Relationships in CSP Selection
The choice of the initial CSP for screening is guided by the physicochemical properties of the analyte. The following diagram illustrates the decision-making process based on the functional groups present in this compound.
Caption: CSP selection logic for amphoteric analytes.
Benchmarking the efficiency of different synthetic routes to 2-Amino-6-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
2-Amino-6-methylisonicotinic acid is a valuable building block in medicinal chemistry and drug development. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research program. This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on key performance metrics to aid in the selection of the most appropriate method for a given application.
Comparison of Synthetic Route Efficiencies
The following table summarizes the key quantitative data for the different synthetic routes to this compound, based on published experimental data.
| Metric | Route 1: One-Pot from 2-Chloro-3-cyano-6-methylpyridine | Route 2: Stepwise from 2-Chloro-3-cyano-6-methylpyridine | Route 3: From 2-Chloro-6-methylnicotinic Acid |
| Starting Material | 2-Chloro-3-cyano-6-methylpyridine | 2-Chloro-3-cyano-6-methylpyridine | 2-Chloro-6-methylnicotinic acid |
| Overall Yield | 82.9%[1] | 38.5%[1][2][3] | 62.9%[1][2] |
| Purity | 97.06%[1] | Not explicitly stated | Not explicitly stated |
| Reaction Time | ~10 hours[1] | ~18 hours[1][2][3] | ~42 hours[1][2] |
| Key Reagents | 28% aq. NH₃, KOH | Saturated NH₃ in EtOH, 15% KOH | 75% H₂SO₄, 28% aq. NH₃ |
| Key Temperatures | 170°C, 100°C[1] | 170°C, 100°C[2][3] | 100°C, 170°C[1][2] |
| Number of Steps | 1 (One-Pot)[2][3] | 2 | 2 |
Synthetic Pathway Visualizations
The following diagrams illustrate the different synthetic routes to this compound.
Caption: One-pot synthesis from 2-chloro-3-cyano-6-methylpyridine.
Caption: Stepwise synthesis via 2-amino-3-cyano-6-methylpyridine.
Caption: Synthesis starting from 2-chloro-6-methylnicotinic acid.
Experimental Protocols
Route 1: One-Pot Synthesis from 2-Chloro-3-cyano-6-methylpyridine
This method provides the target compound in a high yield and purity through a one-pot procedure.[2][3]
Step 1: Amination and In Situ Hydrolysis
-
To 6.10 g of 2-chloro-3-cyano-6-methylpyridine, add 70 mL of 28% aqueous ammonia in an autoclave.[1]
-
Heat the mixture at 170°C for 7 hours.[1]
-
Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.[1]
-
To the resulting solution, add 9.00 g of potassium hydroxide and heat at 100°C for 3 hours.[1]
-
Cool the reaction mixture to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid.[1]
-
Filter the precipitated crystals, wash with water, and air-dry to obtain 5.04 g of this compound (82.9% yield, 97.06% purity).[1]
Route 2: Stepwise Synthesis from 2-Chloro-3-cyano-6-methylpyridine
This route involves the isolation of the intermediate 2-amino-3-cyano-6-methylpyridine.
Step 1: Synthesis of 2-Amino-3-cyano-6-methylpyridine
-
Prepare a saturated solution of ammonia in 50 mL of ethanol by bubbling ammonia gas through the solvent.[2]
-
Add 3.05 g of 2-chloro-3-cyano-6-methylpyridine to the ethanolic ammonia solution in an autoclave.[2]
-
Heat the mixture at 170°C for 15 hours.[2]
-
Cool the reaction solution to room temperature and concentrate under reduced pressure.[2]
-
The resulting residue is purified by silica gel column chromatography to yield 1.10 g of 2-amino-3-cyano-6-methylpyridine (41% yield).[1]
Step 2: Hydrolysis of 2-Amino-3-cyano-6-methylpyridine
-
To 1.10 g of 2-amino-3-cyano-6-methylpyridine, add 10 mL of 15% potassium hydroxide.[1][3]
-
Cool the reaction solution to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid.[1][3]
-
Filter the precipitated crystals, wash with water, and air-dry to obtain 1.18 g of this compound (94% yield for this step).[1][2][3]
Route 3: Synthesis from 2-Chloro-6-methylnicotinic Acid
This method starts with the hydrolysis of the cyano group, followed by amination.
Step 1: Synthesis of 2-Chloro-6-methylnicotinic Acid
-
To 3.05 g of 2-chloro-3-cyano-6-methylpyridine, add 10 mL of 75% sulfuric acid.[1][2]
-
Cool the reaction solution to room temperature and pour it slowly into ice water.
-
Stir the mixture for 10 minutes, filter the precipitated crystals, and dry to obtain 2.91 g of 2-chloro-6-methylnicotinic acid (85% yield).[1][2]
Step 2: Amination of 2-Chloro-6-methylnicotinic Acid
-
To 2.91 g of 2-chloro-6-methylnicotinic acid, add 35 mL of 28% aqueous ammonia in an autoclave.[1][2]
-
Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.
-
Filter the precipitated crystals, wash with water, and air-dry to obtain 1.91 g of this compound (74% yield for this step).[1][2]
Concluding Remarks
The one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine (Route 1) appears to be the most efficient route in terms of overall yield, purity, and reaction time. The stepwise approach (Route 2) suffers from a lower overall yield, likely due to the purification step of the intermediate. The synthesis starting from 2-chloro-6-methylnicotinic acid (Route 3) provides a moderate yield but requires a significantly longer reaction time for the amination step. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, and desired purity.
References
Safety Operating Guide
Navigating the Disposal of 2-Amino-6-methylisonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of a safe and efficient research environment. This guide provides essential, step-by-step instructions for the proper disposal of 2-Amino-6-methylisonicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Key Disposal Considerations and Waste Profile
A summary of the likely characteristics and recommended disposal pathway for this compound is provided in the table below. This information is based on data from analogous compounds and standard laboratory waste procedures.
| Characteristic | Summary of Disposal Considerations |
| Physical State | Solid (powder) |
| Anticipated Hazards | Potential for skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
| Secondary Considerations | Do not dispose of down the drain or in regular trash. Avoid generating dust during handling and packaging. |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations for chemical waste. |
Experimental Protocol: Preparing this compound for Disposal
The following protocol outlines the necessary steps to safely prepare this compound waste for collection by a certified disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container (typically a sealable, high-density polyethylene drum or pail).
-
A hazardous waste label.
-
A scoop or spatula for transferring the solid waste.
-
A fume hood.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize the risk of inhalation.
-
Prepare the Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be clean, in good condition, and compatible with the chemical.
-
Label the Container: Affix a hazardous waste label to the container. Fill out the label completely and legibly, including the full chemical name ("this compound"), the quantity of waste, the date, and the name of the principal investigator or lab group.
-
Transfer the Waste: Carefully transfer the solid this compound waste into the labeled container using a clean scoop or spatula. Avoid any actions that could generate dust.
-
Seal the Container: Securely seal the lid of the waste container to prevent any spills or release of vapors.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory.[1][2][3][4][5]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Safety First: A Non-Negotiable Priority
The procedures outlined above are designed to ensure the safe and compliant disposal of this compound. It is imperative that all laboratory personnel involved in handling chemical waste receive proper training on these procedures.[1] In the event of a spill, immediately alert your supervisor and follow your institution's established spill response protocol. By prioritizing safety and adhering to these guidelines, you contribute to a secure and responsible research environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Amino-6-methylisonicotinic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-6-methylisonicotinic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Properties and Hazards: this compound is a solid organic compound.[1] While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds such as 2-Amino-5-bromo-6-methyl-nicotinic acid and 2-Hydroxy-6-methylisonicotinic acid suggest that it may cause skin, eye, and respiratory irritation.[2][3] Therefore, it is essential to handle this chemical with appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face | Safety Glasses | Must be worn at all times in the laboratory. |
| Safety Goggles | Recommended when there is a risk of splashes or generating dust.[4][5] | |
| Face Shield | Use in conjunction with safety goggles when handling larger quantities or when there is a significant splash hazard.[4][6] | |
| Hand | Nitrile Gloves | Suitable for incidental contact and protection from splashes.[4][7] Ensure to change gloves immediately if contaminated. |
| Butyl Rubber Gloves | Recommended for extended contact or when handling larger quantities due to higher chemical resistance.[4] | |
| Body | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing.[5][6] |
| Chemical-Resistant Apron | Recommended when working with significant quantities of the substance to provide an additional layer of protection against spills.[7] | |
| Respiratory | N95 Respirator | Use when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles.[4] |
| Half- or Full-Face Respirator | Required for situations with the potential for high concentrations of airborne particles or when engineering controls are insufficient.[4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.[8]
-
-
Handling:
-
All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid generating dust.[2] If dust is generated, use a vacuum with a HEPA filter for cleanup; do not use compressed air.[2]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2]
-
Clean all equipment and the work area after use.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
-
Waste Collection:
-
All solid waste contaminated with this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated disposable PPE (e.g., gloves, weighing paper) should also be placed in this container.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office.
-
Do not dispose of this chemical down the drain or in the regular trash.[9]
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Experimental Workflow and Safety Precautions
Caption: Safe handling workflow for this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. earth.utah.edu [earth.utah.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
